1-Hydroxy-2-butanone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-hydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZHVHNLUBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063693 | |
| Record name | 2-Butanone, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Fruity aroma | |
| Record name | 2-Butanone, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 154.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in diethyl ether, Soluble (in ethanol) | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.022 (20°) | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5077-67-8 | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5077-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57N50D82D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Hydroxy-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-2-butanone: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and key experimental protocols for 1-Hydroxy-2-butanone. All quantitative data has been summarized into structured tables for ease of reference. Detailed methodologies for synthesis and analysis are provided, along with a visual representation of a key synthetic pathway.
Chemical and Physical Properties
This compound is a colorless liquid with a fruity aroma.[1] It is a primary alpha-hydroxy ketone, functionally related to butan-2-one and butane-1,2-diol.[1][2] This compound is found naturally in coffee and mushrooms.[2]
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | [1][3] |
| Molecular Weight | 88.11 g/mol | [1][4] |
| Boiling Point | 152.0 to 154.0 °C at 760 mmHg | [1][5] |
| Density | 1.017 - 1.022 g/cm³ at 20°C | [1] |
| Flash Point | 60.0 °C (140.0 °F) TCC | [5] |
| Solubility | Insoluble in water; Soluble in diethyl ether and ethanol. | [1] |
| Refractive Index | 1.417 - 1.423 | [1] |
| Vapor Pressure | 0.854 mmHg at 25.0 °C (estimated) | [5] |
| Melting Point | 15 °C (estimate) | [4][6] |
Structural Information
The structural identifiers for this compound are crucial for its unambiguous identification in research and development.
| Identifier | Value | Source |
| IUPAC Name | 1-hydroxybutan-2-one | [1] |
| CAS Number | 5077-67-8 | [3] |
| SMILES | CCC(=O)CO | [1][7] |
| InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 | [1][7] |
| InChIKey | GFAZHVHNLUBROE-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Butanone, 1-hydroxy-; 2-Oxobutanol; Ethyl hydroxymethyl ketone; Propionyl carbinol | [1][3][8] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 1,2-butanediol using whole cells of engineered E. coli. This method is noted for its high efficiency and stereospecificity.[9]
Materials:
-
Engineered E. coli cells expressing a suitable dehydrogenase (e.g., (2R, 3R)-butanediol dehydrogenase or (2S, 3S)-butanediol dehydrogenase from Serratia sp. T241)[9]
-
1,2-Butanediol (substrate)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Luria-Bertani (LB) medium
-
Isopropyl-β-D-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Cultivation of Engineered E. coli : Culture the engineered E. coli strain in LB medium at 37°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM when the culture reaches the appropriate cell density. Continue incubation at a lower temperature (e.g., 18°C) for an extended period (e.g., 24 hours) to ensure proper protein folding.[9]
-
Cell Harvesting : Harvest the cells by centrifugation. The resulting wet cell pellet can be used directly for the biotransformation.
-
Biotransformation Reaction : Prepare a reaction mixture containing the wet induced cells (e.g., 40 g/L) and the 1,2-butanediol substrate (e.g., 800 mM) in 50 mM potassium phosphate buffer (pH 8.0).
-
Reaction Conditions : Incubate the reaction mixture for a specified duration (e.g., 12 hours) with agitation.
-
Product Extraction and Analysis : After the reaction, centrifuge the mixture to remove the cells. The supernatant can be extracted with an equal volume of ethyl acetate. The organic phase, containing the this compound product, can then be analyzed by GC or HPLC.[9]
While a detailed, step-by-step protocol was not found in the reviewed literature, the synthesis of this compound can be achieved through the hydrolysis of 1-chloro-2-butanone.[2] This can also be accomplished by heating 1-chloro-2-butanone with potassium formate in methanol.[2][6]
General Reaction Scheme: The reaction involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-butanone by a hydroxyl group (from water in hydrolysis) or a formate group followed by hydrolysis.
Analytical Protocols
Sample Preparation:
-
The supernatant from the biotransformation reaction is extracted with an equal volume of ethyl acetate.[9]
-
An internal standard, such as n-butanol, should be added.[9]
GC Operating Conditions:
-
Injector Temperature: 250 °C[9]
-
Detector Temperature (FID): 300 °C[9]
-
Column Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: Increase at a rate of 2 °C/min to 150 °C.[9]
-
A reverse-phase HPLC method can be employed for the analysis of this compound.
Sample Preparation:
-
Filter the aqueous sample before injection.
HPLC Conditions:
-
Column: A reverse-phase column such as Newcrom R1 is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection.
Sample Preparation (for liquid samples):
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
General Instrument Parameters:
-
Standard 1H and 13C NMR spectra can be acquired on a spectrometer operating at a field strength of, for example, 300 MHz or higher.
-
Chemical shifts should be referenced to the residual solvent peak.
Sample Preparation (for liquid samples - "neat"):
-
Place a small drop of the neat this compound liquid onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press to form a thin, even film.
-
Mount the plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mandatory Visualization
Caption: Biocatalytic synthesis of this compound.
Safety Information
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area.
References
- 1. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5077-67-8 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound, 5077-67-8 [thegoodscentscompany.com]
- 6. 1-Hydroxybutan-2-one|lookchem [lookchem.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]
- 8. This compound - Wikidata [wikidata.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Hydroxy-2-butanone (CAS 5077-67-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-2-butanone (CAS 5077-67-8), a versatile alpha-hydroxy ketone. The document details its chemical and physical properties, synthesis methodologies, and analytical procedures. It also explores its applications, particularly as a key intermediate in the synthesis of the antitubercular drug ethambutol, its role as a flavoring agent, and its potential as a biomarker. While information on its direct involvement in specific human signaling pathways is limited, its biological significance in microbial pathogenesis and its antitubercular activity are discussed. This guide is intended to be a valuable resource for professionals in research, and drug development, providing a consolidated source of technical information to support further investigation and application of this compound.
Chemical and Physical Properties
This compound, also known as 2-oxobutanol, is a colorless liquid with a fruity aroma.[1] It is an alpha-hydroxy ketone, a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5077-67-8 | [3] |
| Molecular Formula | C4H8O2 | [3] |
| Molecular Weight | 88.11 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Odor | Fruity, coffee-like, sweet, butterscotch | [2] |
| Boiling Point | 160 °C | [3] |
| Melting Point | 15 °C (estimate) | [3] |
| Flash Point | 60 °C | [3] |
| Density | 1.0272 g/cm³ at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in diethyl ether. | [3] |
| Refractive Index | 1.411 | [3] |
Synthesis of this compound
This compound can be synthesized through both chemical and biological methods.
Chemical Synthesis
A common laboratory-scale synthesis involves the oxidation of 1,2-butanediol (BDO).
Materials:
-
1,2-butanediol (BDO)
-
Catalyst (e.g., supported noble metal catalyst)
-
Oxygen gas
-
Solvent (if required)
-
30 mL glass tubes with reflux condensers or a high-pressure reactor (e.g., Hastelloy C)[3]
Procedure (Tube Reaction): [3]
-
Introduce 30 mg of the catalyst into a 30 mL glass tube.
-
Perform three vacuum/oxygen cycles to ensure an oxygen-rich atmosphere.
-
Add 3 mL of a 0.1 M solution of BDO.
-
Heat the mixture to the desired temperature under an oxygen atmosphere with stirring (800 rpm).
-
After the reaction is complete, cool the tube to room temperature.
-
Recover the clear solution by syringe filtration or centrifugation for analysis.
Procedure (High-Pressure Reactor): [3]
-
Introduce 100 mg of the catalyst and 10 mL of a 0.1 M solution of BDO into a 35 mL Hastelloy C reactor.
-
Perform three consecutive pressurization cycles with oxygen followed by evacuation.
-
Adjust the oxygen pressure to 10 bar.
-
Heat the mixture to the desired temperature with mechanical stirring (1300 rpm).
-
After the reaction, cool the reactor to room temperature and depressurize.
-
Recover the clear solution by syringe filtration for analysis.
Other reported chemical synthesis methods include the hydrolysis of 1-chlorobutan-2-one or by heating the chloro compound with potassium formate in methanol.[5]
Enzymatic Synthesis
An efficient and environmentally friendly method for this compound production is through the whole-cell biocatalysis of 1,2-butanediol using engineered E. coli.[6] This method utilizes diol dehydrogenases to catalyze the conversion.
Materials: [6]
-
Engineered E. coli strain expressing a suitable diol dehydrogenase (e.g., from Serratia sp.)
-
Luria-Bertani (LB) medium
-
Antibiotics (for plasmid maintenance)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
1,2-butanediol (substrate)
-
Phosphate buffer
Procedure: [6]
-
Cultivate the engineered E. coli strain in LB medium containing the appropriate antibiotic at 37 °C.
-
Induce enzyme expression by adding IPTG when the cell culture reaches a suitable optical density.
-
Continue cultivation at a lower temperature (e.g., 25 °C) for a specified period to allow for protein expression.
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cells in a reaction buffer containing 1,2-butanediol.
-
Incubate the reaction mixture under optimized conditions of temperature and pH.
-
Monitor the production of this compound over time using analytical methods such as GC or HPLC.
-
Upon completion, separate the cells from the reaction mixture by centrifugation to obtain the product in the supernatant.
Diagram of Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Analytical Methods
The quantification and characterization of this compound are typically performed using chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): [3][7]
-
Method: Reverse-phase HPLC is a suitable method for the analysis of this compound.
-
Column: A Bio-Rad Aminex 87H column or a Newcrom R1 column can be used.[3][7]
-
Mobile Phase: A typical mobile phase consists of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for MS compatibility.[7] For the Aminex 87H column, a 5 mM H2SO4 eluent can be employed.[3]
-
Detection: Refractive Index (RI) and UV (at 210 nm) detectors are commonly used.[3]
Gas Chromatography (GC): [6]
-
Method: GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is used for both quantification and identification.
-
Column: An Alltech EC-1000 column or a chiral column like Supelco β-DEX™ 120 for stereoisomer analysis.[6]
-
Injector and Detector Temperatures: Typically set around 250 °C and 300 °C, respectively.[6]
-
Oven Program: An example program starts at 80 °C, holds for 5 minutes, and then ramps up to 150 °C at a rate of 2 °C/min.[6]
-
Sample Preparation: The supernatant from the reaction mixture can be extracted with ethyl acetate, with an internal standard such as n-butanol added for quantification.[6]
Spectroscopic Methods
Table 2: Spectroscopic Data for this compound
| Technique | Key Information/Reference |
| ¹H NMR | Predicted spectra are available in public databases such as the Human Metabolome Database (HMDB).[8][9] |
| ¹³C NMR | Predicted spectra are available in public databases. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook.[10] Predicted GC-MS spectra are also available.[2] |
| Infrared (IR) Spectroscopy | FTIR and Near-IR spectra are available in databases like SpectraBase and PubChem.[4][11] |
Applications and Biological Relevance
Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of ethambutol, a primary drug used in the treatment of tuberculosis.[6][12]
Flavoring Agent
It is used as a flavoring agent in the food industry, imparting coffee, brown, oily, and alcoholic notes with toasted grain characteristics.[5] It is found naturally in foods like coffee and mushrooms.[5]
Potential Biomarker
Research suggests that this compound could serve as a potential biomarker for several conditions:
-
Celiac Disease: It has been linked to this inborn metabolic disorder.[2]
-
Bacterial Pathogenesis: The related "3-hydroxy-2-butanone pathway" is required for the pathogenesis of Pectobacterium carotovorum, a plant pathogen.[13][14] It is also a volatile organic compound released by Listeria monocytogenes.[15]
-
Lung Cancer: It has been identified as a potential biomarker for lung cancer.[15]
Antitubercular Activity
This compound itself has been reported to exhibit antitubercular activity.[16]
Diagram of Applications and Biological Roles
Caption: Applications and biological roles of this compound.
Toxicity and Safety
This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[4][17]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: Standard precautionary measures for handling flammable and irritant chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection in well-ventilated areas.[17] Keep away from heat, sparks, and open flames.[17]
While specific comprehensive toxicity studies on this compound are not widely available in the searched literature, a study on the structurally related raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) indicated dose-dependent toxicity in mice, including mortality and pathological changes at high doses.[18]
Conclusion
This compound is a compound of significant interest due to its established role in the pharmaceutical industry and its emerging potential in diagnostics as a biomarker. The availability of both chemical and efficient enzymatic synthesis routes makes it an accessible molecule for further research and development. This technical guide consolidates the current knowledge on its properties, synthesis, analysis, and applications, providing a solid foundation for scientists and researchers working with this versatile alpha-hydroxy ketone. Further studies are warranted to fully elucidate its toxicological profile and to explore its potential roles in biological systems and as a clinical biomarker.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5077-67-8 [chemicalbook.com]
- 6. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 7. 2-Butanone, 1-hydroxy- | SIELC Technologies [sielc.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]
- 10. This compound [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. The 3-hydroxy-2-butanone pathway is required for Pectobacterium carotovorum pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. glpbio.com [glpbio.com]
- 17. echemi.com [echemi.com]
- 18. Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms for 1-Hydroxy-2-butanone (e.g., 2-Oxobutanol, Propionyl carbinol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-butanone, an alpha-hydroxy ketone, is a significant organic compound with diverse applications, ranging from its role as a key intermediate in pharmaceutical synthesis to its presence as a natural flavor component. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis methodologies, and analytical protocols. The information herein is intended to serve as a valuable resource for professionals in research, development, and quality control.
Synonyms
This compound is known by several other names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided in Table 1.
Table 1: Synonyms for this compound
| Synonym | CAS Number |
| 2-Oxobutanol | 5077-67-8 |
| Propionyl carbinol | 5077-67-8 |
| Ethyl hydroxymethyl ketone | 5077-67-8 |
| 1-Hydroxybutan-2-one | 5077-67-8 |
| 2-Butanone, 1-hydroxy- | 5077-67-8 |
| 2-Oxo-1-butanol | 5077-67-8 |
| FEMA No. 3173 | 5077-67-8 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in various experimental and industrial settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Odor | Caramellic, sweet, buttery[3] |
| Boiling Point | 152-154 °C at 760 mmHg[3] |
| Density | 1.017-1.022 g/cm³ at 20 °C[4] |
| Refractive Index | 1.417-1.423 at 20 °C[4] |
| Solubility | Soluble in water, diethyl ether, and ethanol[4] |
| Flash Point | 60 °C (140 °F)[5] |
| Vapor Pressure | 1.22 hPa at 20 °C (estimated)[3] |
Synthesis of this compound
This compound can be synthesized through both chemical and biological methods. A prominent biocatalytic route involves the oxidation of 1,2-butanediol.
Experimental Protocol: Biocatalytic Synthesis from 1,2-Butanediol
This protocol outlines the whole-cell biocatalysis for the production of this compound from 1,2-butanediol using engineered E. coli.[3]
1. Materials and Reagents:
-
Engineered E. coli expressing a suitable diol dehydrogenase
-
Luria-Bertani (LB) medium
-
1,2-Butanediol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
n-Butanol (internal standard)
2. Procedure:
-
Cultivation of Biocatalyst: Inoculate the engineered E. coli strain in LB medium containing the appropriate antibiotic. Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at 25 °C for 12 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 8,000 × g for 10 minutes at 4 °C. Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 8.0).
-
Biotransformation: Resuspend the wet cells to a concentration of 40 g/L in 50 mM potassium phosphate buffer (pH 8.0) containing 800 mM 1,2-butanediol. The reaction is carried out in a shaking incubator at 30 °C for 24 hours.
-
Extraction and Analysis: After the reaction, centrifuge the mixture to remove the cells. To the supernatant, add an equal volume of ethyl acetate and n-butanol as an internal standard. Vortex vigorously for 5 minutes and centrifuge to separate the phases. The organic phase containing this compound is collected for analysis.
Analytical Methods
Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound.
Gas Chromatography (GC)
Sample Preparation: The ethyl acetate extract obtained from the synthesis protocol can be directly injected into the GC.
GC Conditions:
-
Column: HP-5 (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: Hold at 80 °C for 5 minutes, then ramp to 150 °C at a rate of 2 °C/min.[3]
-
Carrier Gas: Nitrogen or Helium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.
Mass Spectrometry (MS)
Sample Preparation:
-
For GC-MS analysis, the ethyl acetate extract can be used directly.
-
For direct infusion, dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Application in Drug Synthesis: Ethambutol
This compound is a critical intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic agent against Mycobacterium tuberculosis. The synthesis involves the reaction of this compound with ethylenediamine.
Experimental Workflows
The following diagram illustrates a typical workflow for the biocatalytic production and analysis of this compound.
References
Physical properties of 1-hydroxybutan-2-one (boiling point, density, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxybutan-2-one, also known as 2-oxobutanol, is an alpha-hydroxy ketone that is gaining interest in various scientific fields. It is recognized as a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol.[1][2] This document provides a comprehensive overview of the key physical properties of 1-hydroxybutan-2-one, outlines general experimental protocols for their determination, and presents a relevant biochemical synthesis pathway.
Physical Properties
The physical characteristics of 1-hydroxybutan-2-one are crucial for its handling, application in synthetic chemistry, and for understanding its behavior in biological systems. A summary of its core physical properties is presented in the table below.
| Physical Property | Value | Notes and Conditions |
| Boiling Point | 152.0 °C to 160.05 °C | At standard atmospheric pressure (760.00 mm Hg). The range reflects values from different sources. |
| Density | 1.017 to 1.0272 g/cm³ | At 20 °C. The range indicates data from various suppliers and databases. |
| Solubility | - Water: 721,100 mg/L at 25 °C (estimated) - Organic Solvents: Soluble in diethyl ether and ethanol. | There are conflicting reports regarding water solubility, with some sources stating it is insoluble. The provided quantitative value is an estimation and suggests high solubility. |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the physical properties of a liquid organic compound like 1-hydroxybutan-2-one.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small amount of liquid is the capillary method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source
Procedure:
-
A small amount of 1-hydroxybutan-2-one is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube or an oil bath.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is the mass of a substance per unit volume. For a liquid like 1-hydroxybutan-2-one, it can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an electronic balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an electronic balance.
-
A known volume of 1-hydroxybutan-2-one is added to the pycnometer or graduated cylinder. The volume should be read carefully from the meniscus.
-
The temperature of the liquid is recorded.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume. It is crucial to maintain a constant temperature during the measurement as density is temperature-dependent.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Apparatus:
-
Test tubes
-
Graduated pipettes
-
Vortex mixer or shaker
Procedure for Qualitative Solubility:
-
A small, measured amount of 1-hydroxybutan-2-one (e.g., 0.1 mL) is placed in a test tube.
-
A small volume of the solvent (e.g., water, ethanol, diethyl ether) is added (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer or by shaking.
-
The mixture is observed to see if the 1-hydroxybutan-2-one has completely dissolved to form a clear, homogeneous solution.
-
If it dissolves, more solute can be added to determine if it is sparingly soluble or very soluble. If it does not dissolve, it is classified as insoluble.
Biochemical Synthesis Workflow
1-Hydroxybutan-2-one is a valuable precursor in pharmaceutical synthesis. One notable application is in the production of the anti-tuberculosis drug ethambutol. Furthermore, biotechnological routes for its synthesis are being explored, such as the biotransformation of 1,2-butanediol using engineered microorganisms. The following diagram illustrates the workflow for the production of 1-hydroxybutan-2-one from 1,2-butanediol using engineered E. coli.
Caption: Biotransformation workflow of 1,2-butanediol to 1-hydroxybutan-2-one.
References
Spectroscopic Profile of 1-Hydroxy-2-butanone: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2-butanone (CAS No: 5077-67-8), a primary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and visual diagrams to aid in data interpretation and application.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O | Multiplicity |
| CH₃ (Position 4) | 0.89 | t (triplet) |
| CH₂ (Position 3) | 2.58 | q (quartet) |
| CH₂OH (Position 1) | 4.19 | s (singlet) |
Data sourced from the Human Metabolome Database (predicted, 400 MHz).[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (CH₃) | 7.9 |
| C-3 (CH₂) | 36.9 |
| C-1 (CH₂OH) | Not specified |
| C-2 (C=O) | 209.3 |
IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3550 - 3230 | Broad | O-H stretch (alcohol) |
| ~2900 - 3000 | Medium-Strong | C-H stretch (alkyl) |
| ~1700 - 1725 | Strong | C=O stretch (ketone) |
| ~1120 - 1030 | Medium | C-O stretch (alcohol) |
Data interpreted from characteristic functional group absorption regions for alpha-hydroxy ketones.[3][4]
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data (EI-MS) for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Ion |
| 88 | Low | [M]⁺ (Molecular Ion) |
| 57 | High | [CH₃CH₂CO]⁺ |
| 31 | Medium | [CH₂OH]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Data sourced from the NIST WebBook and PubChem.[5][6][7]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]
-
Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.[1] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[2][9]
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[10][11]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the spectral contributions of the instrument and the ambient environment.
-
Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The spectrum is typically analyzed in the range of 4000 to 400 cm⁻¹.[5]
-
Sample Introduction: As this compound is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.[12] For GC-MS, the sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.[13]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Data Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Plausible fragmentation pathway of this compound in EI-MS.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]
- 2. docbrown.info [docbrown.info]
- 3. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Natural occurrence of 1-Hydroxy-2-butanone (e.g., in coffee, mushrooms)
An In-depth Technical Guide to the Natural Occurrence of 1-Hydroxy-2-butanone
Abstract
This compound is a naturally occurring alpha-hydroxy ketone found in various foods and natural products.[1] It is recognized for its sweet, butterscotch, and coffee-like aroma, contributing significantly to the flavor profiles of roasted coffee and certain mushrooms.[2] This technical guide provides a comprehensive overview of its natural sources, formation pathways, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols and workflow visualizations are provided for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.
Natural Occurrence
This compound has been identified in a variety of natural matrices. Its presence is most notably documented in thermally processed foods and certain fungi.
-
Coffee: The compound is a well-known volatile constituent of both Arabica and Robusta coffee. It is formed during the roasting process and contributes to the characteristic sweet and caramelic notes of the final beverage.[3][4]
-
Mushrooms: Several varieties of mushrooms naturally contain this compound. It has been detected in common mushrooms (Agaricus bisporus), oyster mushrooms (Pleurotus ostreatus), and pine-mushrooms (Tricholoma matsutake), where it is part of the complex aroma profile.[5] In cooked pine-mushrooms, it is considered a major aroma-active compound with a buttery scent.[5]
-
Other Sources: The compound has also been reported as a constituent of wood smoke and has been isolated from Bamboo Juice.[6][7]
Biosynthesis and Formation Pathways
The formation of this compound in food products is primarily a result of thermal degradation and chemical reactions between precursors during cooking.
-
Maillard Reaction: In coffee roasting and the cooking of mushrooms, this compound is a product of the Maillard reaction. This complex cascade of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The pathway involves the formation of dicarbonyl intermediates which then undergo further reactions, such as retro-aldol condensation, to yield alpha-hydroxy ketones like this compound.
-
Microbial Synthesis: While less common in its natural occurrence in food, biotechnological production routes have been explored. Engineered E. coli containing diol dehydrogenases can efficiently oxidize 1,2-butanediol to produce this compound, highlighting a potential biosynthetic route.[8][9]
References
- 1. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 5077-67-8 [m.chemicalbook.com]
- 5. Characterization of aroma-active compounds in raw and cooked pine-mushrooms (Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 5077-67-8 [thegoodscentscompany.com]
- 7. glpbio.com [glpbio.com]
- 8. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Hydroxy-2-butanone, a key intermediate in various chemical and pharmaceutical applications. The document details both chemical and biological synthesis routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Executive Summary
This compound, also known as 2-oxobutanol, is a valuable building block in organic synthesis. Its synthesis can be broadly categorized into chemical and biological methods. Chemical routes often involve the oxidation of diols or the substitution of halo-ketones, while biological pathways utilize enzymatic transformations for a more selective synthesis. This guide aims to provide a comparative analysis of these methods to aid researchers in selecting the most suitable pathway for their specific needs.
Chemical Synthesis Pathways
Chemical synthesis offers several routes to this compound, primarily through the oxidation of 1,2-butanediol and the nucleophilic substitution of 1-chloro-2-butanone.
Oxidation of 1,2-Butanediol
The oxidation of 1,2-butanediol is a direct and common method for the synthesis of this compound. This transformation can be achieved using various oxidizing agents and catalytic systems.
A highly effective method involves the use of a mixed metal oxide catalyst. A catalyst composition of CuO:ZnO:ZrO₂:Al₂O₃ in a 12:1:2:2 ratio has been reported to yield a molar fraction of 98.1% of this compound[1].
Experimental Protocol: Catalytic Oxidation of 1,2-Butanediol (Generalized)
-
Reactants: 1,2-Butanediol, mixed metal oxide catalyst (e.g., CuO:ZnO:ZrO₂:Al₂O₃).
-
Apparatus: High-temperature tube furnace reactor.
-
Procedure:
-
The mixed metal oxide catalyst is prepared and activated.
-
A solution of 1,2-butanediol in a suitable solvent (or neat) is vaporized and passed through the heated catalyst bed in the tube furnace.
-
The reaction temperature is maintained between 200-300°C.
-
The product stream is cooled and collected.
-
This compound is isolated and purified from the collected liquid, typically by distillation.
-
-
Work-up and Purification: The crude product is subjected to fractional distillation under reduced pressure to obtain pure this compound.
Synthesis from 1-Chloro-2-butanone
1-Chloro-2-butanone serves as a precursor to this compound through nucleophilic substitution reactions.
Direct hydrolysis of 1-chloro-2-butanone can yield this compound. This reaction is typically carried out in an aqueous medium.
Experimental Protocol: Hydrolysis of 1-Chloro-2-butanone (Generalized)
-
Reactants: 1-Chloro-2-butanone, water, and optionally a phase-transfer catalyst.
-
Apparatus: Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
1-Chloro-2-butanone is dissolved in a suitable solvent mixture, which may include water.
-
The solution is heated to reflux for a specified period to facilitate the hydrolysis reaction.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.
A two-step process involving an initial reaction with potassium formate followed by hydrolysis of the resulting ester is another viable route.[2]
Experimental Protocol: Reaction of 1-Chloro-2-butanone with Potassium Formate (Generalized)
-
Reactants: 1-Chloro-2-butanone, potassium formate, methanol.
-
Apparatus: Round-bottom flask with a reflux condenser and stirring mechanism.
-
Procedure:
-
A mixture of 1-Chloro-2-butanone and potassium formate in methanol is prepared.
-
The mixture is heated to reflux with stirring for several hours.
-
The reaction leads to the formation of a formate ester intermediate.
-
The intermediate is then hydrolyzed in situ or in a separate step to yield this compound.
-
-
Work-up and Purification: The reaction mixture is cooled, and the solid by-products are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to isolate this compound.
Biological Synthesis Pathways
Biological methods, leveraging the specificity of enzymes, offer an alternative approach to the synthesis of this compound, often with high selectivity and under milder reaction conditions.
Biotransformation of 1,2-Butanediol using Engineered E. coli
Whole cells of engineered Escherichia coli expressing diol dehydrogenases have been successfully used for the production of this compound from 1,2-butanediol.[1]
Experimental Protocol: Biotransformation of 1,2-Butanediol
-
Biocatalyst: Whole cells of E. coli co-expressing (2R,3R)- or (2S,3S)-butanediol dehydrogenase, NADH oxidase, and hemoglobin protein.
-
Substrate: (R)-1,2-Butanediol or (S)-1,2-Butanediol.
-
Reaction Medium: 50 mM potassium phosphate buffer (pH 8.0).
-
Procedure:
-
The engineered E. coli cells are cultivated and induced to express the desired enzymes.
-
The cells are harvested and resuspended in the reaction buffer.
-
The substrate (1,2-butanediol) is added to the cell suspension.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.
-
The formation of this compound is monitored over time using GC or HPLC.
-
-
Work-up and Purification: After the reaction, the cells are removed by centrifugation. The supernatant containing this compound can be subjected to extraction and further purification by distillation if required.
Bacterial Oxidation with Aspergillus niger
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthesis pathways of this compound.
| Synthesis Pathway | Starting Material | Catalyst/Biocatalyst | Key Reaction Conditions | Yield/Product Purity | Reference |
| Chemical Synthesis | |||||
| Catalytic Oxidation | 1,2-Butanediol | CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | High Temperature (Vapor Phase) | 98.1% (molar fraction) | [1] |
| Hydrolysis | 1-Chloro-2-butanone | Water | Reflux | Data not available | [2] |
| Reaction with Formate | 1-Chloro-2-butanone | Potassium Formate | Reflux in Methanol | Data not available | [2] |
| Biological Synthesis | |||||
| Biotransformation | (R)-1,2-Butanediol (440 mM) | Engineered E. coli | pH 8.0, 30°C | 341.35 mM (77.6% yield) | [1] |
| Biotransformation | (S)-1,2-Butanediol (360 mM) | Engineered E. coli | pH 8.0, 30°C | 188.80 mM (52.4% yield) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis pathways.
Caption: Chemical synthesis pathways for this compound.
Caption: Biological synthesis pathway for this compound.
Conclusion
This technical guide has outlined the principal chemical and biological methodologies for the synthesis of this compound. The chemical oxidation of 1,2-butanediol with mixed metal oxide catalysts and the biotransformation of 1,2-butanediol using engineered E. coli represent highly efficient routes with reported high yields or product purities. The choice of synthesis pathway will ultimately depend on factors such as desired scale, purity requirements, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to 1-Hydroxy-2-butanone: A Primary Alpha-Hydroxy Ketone for Researchers and Drug Development Professionals
An overview of the chemical properties, synthesis, and applications of 1-hydroxy-2-butanone, a versatile primary alpha-hydroxy ketone with significant relevance in pharmaceutical and chemical industries.
Introduction
This compound (also known as 2-oxobutanol) is a primary alpha-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to a carbonyl group.[1][2] This structural motif imparts unique chemical reactivity, making it a valuable intermediate in various synthetic processes. Notably, it is a key precursor in the industrial synthesis of ethambutol, a first-line anti-tuberculosis medication.[3][4] Beyond its pharmaceutical importance, this compound is a naturally occurring compound found in sources such as bamboo juice and tomato leaves, and is also utilized as a flavoring agent in the food industry.[2][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectral characterization, and known applications, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless liquid with a characteristic sweet, buttery, and coffee-like aroma.[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [6] |
| Molecular Weight | 88.11 g/mol | [6] |
| CAS Number | 5077-67-8 | [6] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 152-154 °C at 760 mmHg | [6] |
| Density | 1.017-1.022 g/cm³ at 20 °C | [6] |
| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in water. | [6] |
| Flash Point | 60 °C (140 °F) | [7] |
| Refractive Index | 1.417-1.423 | [6] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the oxidation of 1,2-butanediol.[4] This transformation can be achieved through both chemical and biocatalytic methods.
Chemical Synthesis: Oxidation of 1,2-Butanediol
The chemical oxidation of 1,2-butanediol to this compound can be performed using various oxidizing agents. A general laboratory-scale procedure is outlined below.
Experimental Protocol:
Materials:
-
1,2-Butanediol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-butanediol in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution with constant stirring. The reaction is often exothermic and the temperature should be maintained around 0-5 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.
Note: The choice of oxidizing agent and reaction conditions may need to be optimized for yield and purity.
Biocatalytic Synthesis using Engineered E. coli
A more sustainable and selective method for the synthesis of this compound involves the use of whole-cell biocatalysts. Engineered Escherichia coli expressing specific dehydrogenases can efficiently oxidize 1,2-butanediol.[4]
Experimental Protocol:
Materials:
-
Engineered E. coli strain expressing a suitable diol dehydrogenase.
-
Luria-Bertani (LB) medium with appropriate antibiotic for selective growth.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
1,2-Butanediol (substrate).
-
Phosphate buffer.
-
Centrifuge.
-
Shaking incubator.
Procedure:
-
Cultivation of Engineered E. coli : Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic. Grow the culture overnight in a shaking incubator at 37 °C.
-
Induction of Enzyme Expression : Inoculate a larger volume of fresh LB medium with the overnight culture. Grow at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25 °C) for several hours or overnight.
-
Whole-Cell Biotransformation : Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer. Resuspend the cells in a fresh reaction buffer containing a known concentration of 1,2-butanediol.
-
Reaction and Monitoring : Carry out the biotransformation in a shaking incubator at a controlled temperature and pH. Monitor the formation of this compound over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation : After the reaction reaches completion, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can be further purified if necessary.
Diagram of the biocatalytic synthesis workflow:
Caption: Workflow for the biocatalytic synthesis of this compound.
Spectral Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the four carbon atoms.
(Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent used).[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1715 cm⁻¹ corresponds to the C=O stretching of the ketone.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 88. The fragmentation pattern will include characteristic peaks resulting from the loss of small molecules or radicals.[10]
Applications in Drug Development and Research
Intermediate for Ethambutol Synthesis
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of ethambutol.[3] Ethambutol is an essential medication used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.[11] The synthesis of ethambutol involves the reaction of this compound with ethylenediamine.
Diagram of the role of this compound in Ethambutol synthesis:
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Antibiotic | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound(5077-67-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. unisciencepub.com [unisciencepub.com]
An In-depth Technical Guide to the Thermochemical Properties of 1-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-butanone (CAS 5077-67-8), a primary alpha-hydroxy ketone, is a compound of interest in various fields, including flavor and fragrance, organic synthesis, and as a potential biomarker.[1] A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and modeling its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical and physical data for this compound. It has been noted that while numerous physical properties have been experimentally determined, a significant portion of the thermochemical data relies on computational estimations. This guide also outlines the general experimental protocols for determining key thermochemical parameters, offering a framework for future experimental investigations.
Introduction
This compound, also known as 2-oxobutanol, is a colorless liquid with a characteristic sweet, coffee-like aroma.[2] It is structurally related to butan-2-one and butane-1,2-diol.[2] Its presence has been reported in natural sources such as coffee and mushrooms. The molecule's bifunctionality, containing both a hydroxyl and a carbonyl group, makes it a versatile intermediate in organic synthesis. An accurate and comprehensive dataset of its thermochemical properties is essential for optimizing reaction conditions, ensuring process safety, and for the development of predictive models in areas such as drug design and metabolism studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C4H8O2 | - | [3] |
| Molecular Weight | 88.11 | g/mol | [2][3] |
| CAS Registry Number | 5077-67-8 | - | [3] |
| Appearance | Colorless liquid | - | [2] |
| Boiling Point | 152.0 - 154.0 | °C at 760 mmHg | [2] |
| Melting Point (estimate) | 15 | °C | [4] |
| Density | 1.017 - 1.022 | g/cm³ at 20°C | [2] |
| Refractive Index | 1.417 - 1.423 | - | [2] |
| Flash Point | 60.0 | °C | [5] |
| Solubility | Soluble in water, ethanol, and diethyl ether. | - | [2] |
Thermochemical Properties
The thermochemical properties of a substance are fundamental to understanding its energy content and behavior in chemical reactions. For this compound, a combination of calculated and limited experimental data is available.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.
Table 2: Standard Enthalpy of Formation of this compound
| Property | Value | Unit | Method | Source |
| Enthalpy of Formation (gas, ΔfH°gas) | -390.70 | kJ/mol | Joback Method (Calculated) | [6] |
Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. The value presented is an estimation and has not been experimentally verified.
Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.
Table 3: Standard Gibbs Free Energy of Formation of this compound
| Property | Value | Unit | Method | Source |
| Gibbs Free Energy of Formation (ΔfG°) | -282.94 | kJ/mol | Joback Method (Calculated) | [6] |
Note: This value is also an estimation derived from the Joback group contribution method.
Other Thermochemical Properties
A variety of other thermochemical and related properties are available for this compound, primarily from computational estimations. These are summarized in Table 4.
Table 4: Other Thermochemical and Related Properties of this compound
| Property | Value | Unit | Source(s) |
| Ideal Gas Heat Capacity (Cp,gas) | - | J/mol·K | [6] |
| Enthalpy of Vaporization (ΔvapH°) | - | kJ/mol | [6] |
| Enthalpy of Fusion (ΔfusH°) | - | kJ/mol | [6] |
| Critical Temperature (Tc) | - | K | [6] |
| Critical Pressure (Pc) | - | kPa | [6] |
| Critical Volume (Vc) | - | m³/kmol | [6] |
Note: Specific values for these properties are available in the source database but are computationally derived.
Experimental Protocols for Thermochemical Data Determination
The lack of extensive experimental thermochemical data for this compound highlights the need for future research. The following are generalized experimental protocols for determining key thermochemical properties, which can be adapted for this specific compound.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) can be experimentally determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water bath is monitored until a thermal equilibrium is reached.
-
Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion is then determined on a molar basis.
-
Correction Factors: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
Caption: Generalized workflow for determining the enthalpy of combustion.
Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of this compound in its liquid phase can be measured using a differential scanning calorimeter.
Experimental Protocol:
-
Baseline Measurement: An empty sample pan and an empty reference pan are heated in the DSC at a constant rate to obtain a baseline heat flow.
-
Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions.
-
Sample Measurement: A known mass of this compound is hermetically sealed in the sample pan, and the measurement is repeated.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.
Interrelation of Thermochemical Properties
The various thermochemical properties are interconnected through the fundamental laws of thermodynamics. Understanding these relationships is crucial for data validation and for calculating properties that are difficult to measure directly.
Caption: Relationship between key thermochemical properties.
Conclusion
This technical guide has synthesized the available physicochemical and thermochemical data for this compound. While a solid foundation of physical properties exists, there is a clear gap in the experimentally determined thermochemical data. The provided computational values serve as useful estimates but should be used with caution. The outlined experimental protocols offer a roadmap for future studies to establish a more robust and experimentally validated thermochemical profile for this important compound. Such data will be invaluable for researchers, scientists, and drug development professionals in their respective applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 5077-67-8 [thegoodscentscompany.com]
- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound (CAS 5077-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Biological Role of 1-Hydroxy-2-butanone in Human Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-butanone, an alpha-hydroxy ketone, is increasingly recognized for its presence in human metabolism and its potential as a biomarker. While traditionally known as a metabolite of the industrial solvent 2-butanone, recent findings indicate its status as an endogenous metabolite, detectable in human feces. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, metabolic pathways, and its association with certain health conditions. It is intended to serve as a resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, offering insights into the metabolic fate and potential physiological significance of this small molecule. The guide includes available quantitative data, detailed hypothetical experimental protocols for its analysis, and diagrams of its known and potential metabolic pathways.
Introduction
This compound (also known as 2-oxobutanol) is a small organic molecule characterized by a hydroxyl group on the first carbon and a ketone group on the second carbon of a butane chain. It has been identified in various food sources, such as coffee and mushrooms, and is also used as a flavoring agent.[1] While its presence as a metabolite of the xenobiotic 2-butanone has been documented, its classification as an endogenous human metabolite opens new avenues for research into its physiological and pathophysiological roles.[1] Of particular interest is its reported association with celiac disease, suggesting a potential role as a biomarker for this condition.[1] This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research.
Metabolic Pathways of this compound
The metabolic pathways involving this compound in humans are primarily understood in the context of xenobiotic metabolism. However, its endogenous presence suggests the existence of intrinsic biosynthetic and degradative routes, possibly involving the gut microbiota.
Xenobiotic Metabolism: The 2-Butanone Pathway
The most well-documented metabolic pathway leading to the formation of this compound in humans is the metabolism of 2-butanone (methyl ethyl ketone), a common industrial solvent.[2] Upon absorption, 2-butanone undergoes oxidation to form 3-hydroxy-2-butanone, which is then reduced to 2,3-butanediol.[2] While the search results specify 3-hydroxy-2-butanone as the intermediate, it is crucial to note that this compound is an isomer and its formation from 2-butanone metabolism is also reported. The subsequent metabolism of this compound likely involves its reduction to 1,2-butanediol.
dot
Caption: Metabolism of exogenous 2-butanone.
Potential Endogenous Biosynthesis and Degradation
The endogenous presence of this compound, particularly in feces, points towards potential biosynthesis by the gut microbiota.[1] Microorganisms are known to produce a variety of short-chain fatty acids and other small molecules through fermentation. It is plausible that gut bacteria synthesize this compound from precursors like 1,2-butanediol through the action of enzymes such as diol dehydrogenases or glycerol dehydrogenases.[3]
The degradation of endogenous this compound in human tissues would likely be catalyzed by general-purpose oxidoreductases. Human carbonyl reductases and alcohol dehydrogenases are strong candidates for this role, given their broad substrate specificity for ketones and alcohols.[4][5] These enzymes could catalyze the reduction of this compound to 1,2-butanediol, facilitating its further metabolism and excretion.
dot
Caption: Potential endogenous pathways.
Quantitative Data
Quantitative data on this compound in human biological samples is currently limited. The primary available data pertains to its concentration in feces, particularly in the context of celiac disease.
| Biological Matrix | Population | Condition | Concentration Range (nmol/g wet feces) | Reference |
| Feces | Children (1-13 years old) | Treated celiac disease | 0 - 43811.312 | [1] |
Association with Celiac Disease
Several sources indicate a link between this compound and celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically susceptible individuals.[1] While the exact mechanism of this association remains to be elucidated, it is hypothesized that alterations in the gut microbiome and intestinal permeability in celiac disease patients may lead to changes in the production and absorption of microbial metabolites like this compound. Further research is needed to determine whether this compound plays a causal role in the pathophysiology of celiac disease or serves as a biomarker of the disease state or gut dysbiosis.
dot
Caption: this compound and celiac disease.
Experimental Protocols
Hypothetical Protocol for GC-MS Analysis in Fecal Samples
This protocol is a hypothetical adaptation of established methods for short-chain fatty acid analysis in feces.[6][7][8][9]
Objective: To quantify the concentration of this compound in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fecal sample (~100 mg)
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
Isobutyl chloroformate
-
Pyridine
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Homogenization: Homogenize the fecal sample in a known volume of chilled methanol containing the internal standard.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add pyridine and isobutyl chloroformate to the supernatant and vortex to derivatize the hydroxyl group of this compound.
-
Extraction: Extract the derivatized analyte into hexane.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the dried extract into the GC-MS system.
-
Quantification: Quantify the analyte based on the peak area relative to the internal standard using a calibration curve prepared with derivatized standards.
dot
Caption: GC-MS workflow for fecal analysis.
Future Directions and Conclusion
The role of this compound in human metabolism is an emerging area of research with significant potential. Key areas for future investigation include:
-
Elucidation of Endogenous Biosynthesis: Determining the specific microbial and/or human metabolic pathways responsible for the endogenous production of this compound.
-
Identification of Human Metabolizing Enzymes: Identifying and characterizing the human enzymes, such as specific alcohol dehydrogenases or carbonyl reductases, that metabolize this compound, including their kinetic parameters.
-
Quantitative Profiling: Establishing validated methods for the quantification of this compound in various human biological fluids and tissues to determine its normal physiological range and its variation in disease states.
-
Mechanistic Link to Celiac Disease: Investigating the precise molecular mechanisms underlying the association between altered this compound levels and celiac disease.
-
Exploration of Other Biological Roles: Exploring potential roles of this compound in other physiological or pathological processes, including its potential signaling functions.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human carbonyl reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-butanone, a naturally occurring alpha-hydroxy ketone, has emerged as a molecule of interest in the field of biomarker discovery. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its potential clinical utility. While research is in its early stages, existing evidence, particularly in the context of celiac disease and its known anti-tuberculosis activity, suggests that this compound warrants further investigation as a diagnostic or monitoring tool. This document summarizes the available quantitative data, details relevant experimental protocols for its detection, and visualizes its potential metabolic context.
Introduction to this compound
This compound, also known as 2-oxobutanol, is a small organic compound found in various natural sources, including bamboo juice and certain foods like coffee and mushrooms.[1][2] It is recognized for its sweet, butterscotch-like aroma.[1] Beyond its organoleptic properties, this compound has been associated with specific biological activities and disease states. Notably, it has been linked to the inborn metabolic disorder, celiac disease, and has demonstrated anti-tuberculosis properties.[2][3] It is also a known intermediate in the synthesis of the anti-tuberculosis drug ethambutol.[4][5] The presence of this compound in biological systems and its association with pathological conditions make it a candidate for biomarker development.
Quantitative Data on this compound in Biological Samples
To date, quantitative data for this compound as a biomarker is limited. The most specific data comes from metabolomic studies of fecal samples in the context of celiac disease.
Table 1: Quantitative Analysis of this compound in Fecal Samples
| Disease State | Analyte | Matrix | Concentration Range | Age Group | Analytical Method | Reference |
| Normal | This compound | Wet Feces | 0 - 11614.916 nmol/g | Children (1-13 years) | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |
Further research is required to establish quantitative levels of this compound in other biological matrices such as plasma, serum, and urine, and to validate these findings in larger and more diverse patient cohorts.
Experimental Protocols
The detection and quantification of volatile and semi-volatile organic compounds like this compound in complex biological matrices such as feces require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for this purpose. The following protocol is a synthesized methodology based on established protocols for the analysis of volatile organic compounds (VOCs) and short-chain fatty acids (SCFAs) in fecal samples.[1][2][3][6][7][8][9][10]
Quantification of this compound in Fecal Samples by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol outlines the steps for sample preparation, extraction of volatile compounds, and subsequent analysis by GC-MS.
3.1.1. Materials and Reagents
-
Fecal samples (stored at -80°C)
-
This compound analytical standard
-
Internal standard (e.g., 2-Heptanone or a deuterated analog of this compound)
-
Saturated sodium chloride (NaCl) solution
-
Methanol (HPLC grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
3.1.2. Sample Preparation
-
Homogenization: Thaw frozen fecal samples on ice. Weigh approximately 200 mg of the fecal sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Prepare a stock solution of the internal standard in methanol. Spike each fecal sample with a known amount of the internal standard to correct for variations in extraction efficiency and sample matrix effects.
-
Matrix Modification: Add 1.5 mL of saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.
-
Vortexing: Immediately cap the vial and vortex vigorously for 1 minute to ensure thorough mixing of the sample, internal standard, and salt solution.
3.1.3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Incubation: Place the vial in a heating block or water bath set to 60°C for a 15-minute incubation period. This allows the volatile compounds to partition into the headspace of the vial.
-
Extraction: After incubation, expose the SPME fiber to the headspace of the vial by piercing the septum. Allow the fiber to be exposed for a predetermined time (e.g., 30 minutes) at 60°C to adsorb the volatile analytes.
3.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.
-
Chromatographic Separation:
-
Column: Use a suitable capillary column for the separation of volatile compounds (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: A typical temperature program would be: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold at 250°C for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operate in full scan mode (e.g., m/z 35-350) for qualitative analysis and identification of unknown compounds. For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.
-
Ion Source and Transfer Line Temperatures: Maintain at 230°C and 280°C, respectively.
-
3.1.5. Data Analysis and Quantification
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard. Calculate the concentration of this compound in the fecal samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly involving this compound has not yet been elucidated, its potential role as a biomarker in celiac disease is likely linked to the altered gut microbiome and metabolic dysregulation characteristic of the disease. The following diagrams illustrate a hypothetical metabolic pathway for the formation of this compound and a logical workflow for its investigation as a biomarker.
References
- 1. Different Fecal Microbiotas and Volatile Organic Compounds in Treated and Untreated Children with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Metabolomics and lipidomics signature in celiac disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethambutol from 1-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis. The synthesis of its active stereoisomer, (S,S)-ethambutol, is of significant interest in pharmaceutical development. While several synthetic routes have been established, this document details a proposed pathway commencing from the readily available starting material, 1-hydroxy-2-butanone. This route centers on a key reductive amination step with ethylenediamine to form the N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine intermediate, followed by diastereomeric resolution to isolate the desired (S,S) isomer.[1][2]
This application note provides a comprehensive, albeit proposed, protocol for this synthesis, including reaction conditions, purification methods, and characterization data. The quantitative data presented is based on analogous reactions and should be considered as a guideline for experimental design.
Synthesis Pathway Overview
The synthesis of ethambutol from this compound can be envisioned as a two-step process:
-
Reductive Amination: this compound undergoes a reductive amination reaction with ethylenediamine. This reaction forms a mixture of diastereomers of N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine.
-
Diastereomeric Resolution: The mixture of diastereomers is then resolved to isolate the pharmacologically active (S,S)-ethambutol.
Caption: Overall synthetic workflow from this compound to (S,S)-Ethambutol.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine (Diastereomeric Mixture)
This protocol describes the reductive amination of this compound with ethylenediamine using sodium borohydride as the reducing agent.
Materials:
-
Ethylenediamine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.0 eq) in methanol.
-
Add ethylenediamine (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is approximately 10-12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine as a viscous oil.
Purification:
The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1) to afford the purified mixture of diastereomers.
Protocol 2: Resolution of (S,S)-Ethambutol
This protocol outlines a potential method for the resolution of the diastereomeric mixture using a chiral resolving agent, such as L-(+)-tartaric acid.[5]
Materials:
-
N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine (diastereomeric mixture)
-
L-(+)-Tartaric Acid
-
Ethanol
-
Diethyl Ether
Procedure:
-
Dissolve the diastereomeric mixture of N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine in warm ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold ethanol, followed by diethyl ether. This first crop of crystals is expected to be enriched in the (S,S)-ethambutol-L-tartrate salt.
-
The free base of (S,S)-ethambutol can be liberated by dissolving the tartrate salt in water, basifying with NaOH, and extracting with a suitable organic solvent.
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₄H₈O₂ | 88.11 | Starting Material |
| Ethylenediamine | C₂H₈N₂ | 60.10 | Reagent |
| N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine | C₁₀H₂₄N₂O₂ | 204.31 | Intermediate |
| (S,S)-Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 | Final Product |
Table 2: Estimated Reaction Parameters and Yields (Based on Analogous Reactions)
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | Reductive Amination | NaBH₄ | Methanol | 0 to RT | 12 | 60-70 |
| 2 | Diastereomeric Resolution | L-(+)-Tartaric Acid | Ethanol | RT to 4 | 24 | 30-40 (of S,S-isomer) |
Visualizations
Reductive Amination Workflow
Caption: Detailed workflow for the reductive amination step.
Logical Relationship of Synthesis and Resolution
Caption: Logical flow from starting materials to the final product and byproducts.
Disclaimer
The protocols and data presented in this application note are based on established chemical principles and analogous reactions found in the scientific literature.[6][7] These procedures have not been independently validated for this specific synthetic route and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken. The estimated yields are for guidance purposes only and may vary depending on experimental conditions.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: 1-Hydroxy-2-butanone as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-hydroxy-2-butanone and its pivotal role as a chemical intermediate in the synthesis of pharmaceuticals, with a particular focus on the anti-tuberculosis drug, ethambutol. This document details both biosynthetic and chemical synthesis pathways, presenting quantitative data and experimental protocols to support research and development in this area.
Introduction to this compound
This compound (also known as 2-oxobutanol) is a primary alpha-hydroxy ketone. Its bifunctional nature, containing both a hydroxyl and a ketone group, makes it a versatile building block in organic synthesis. A significant application of this compound is its role as a key precursor in the manufacturing of ethambutol, a first-line medication for the treatment of tuberculosis. The stereochemistry of the final ethambutol product is crucial for its therapeutic activity, making the stereoselective synthesis from intermediates like this compound a critical area of study.
Biosynthesis of this compound
Recent advancements in biotechnology have led to the development of efficient biosynthetic routes for this compound, offering a potentially more sustainable alternative to traditional chemical synthesis. One prominent method involves the whole-cell biocatalysis of 1,2-butanediol using genetically engineered Escherichia coli.
Quantitative Data on Biosynthetic Production
The following table summarizes the yield of this compound from 1,2-butanediol using different engineered E. coli strains under optimized conditions.
| Biocatalyst (Engineered E. coli Strain) | Substrate | Substrate Concentration (mM) | Product (this compound) Concentration (mM) | Molar Yield (%) |
| E. coli (pET-rrbdh-nox-vgb) | (R)-1,2-butanediol | 440 | 341.35 | 77.6 |
| E. coli (pET-ssbdh-nox-vgb) | (S)-1,2-butanediol | 360 | 188.80 | 52.4 |
Data sourced from Lin H, et al. (2021). Efficient this compound production from 1, 2-butanediol by whole cells of engineered E. coli. Catalysts, 11(10), 1184.
Experimental Protocol: Biosynthesis of this compound
This protocol is based on the whole-cell biocatalysis method described in the literature.
Objective: To produce this compound from a 1,2-butanediol mixture using engineered E. coli.
Materials:
-
Engineered E. coli strains (e.g., E. coli (pET-rrbdh-nox-vgb))
-
Luria-Bertani (LB) medium
-
1,2-butanediol (racemic mixture)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate buffer (pH 8.0)
-
Centrifuge
-
Incubator shaker
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Cultivation of Biocatalyst: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.
-
Scale-up: Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and incubate at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.5 mM to induce the expression of the catalytic enzymes. Continue to incubate at a lower temperature (e.g., 25°C) for a further 10-12 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C. Wash the cell pellet with potassium phosphate buffer (pH 8.0) and resuspend in the same buffer.
-
Biotransformation: In a reaction vessel, combine the washed cells (to a final concentration of 40 g/L wet cell weight) with the 1,2-butanediol substrate (e.g., 800 mM) in potassium phosphate buffer (pH 8.0).
-
Reaction: Incubate the reaction mixture at 30°C with shaking for 12-24 hours.
-
Analysis: Monitor the production of this compound over time by taking samples from the reaction mixture and analyzing them by GC or HPLC.
Workflow for Biosynthesis of this compound
Caption: Workflow for the biosynthesis of this compound.
Synthesis of Ethambutol from this compound
The conversion of this compound to ethambutol is logically achieved through a stereoselective reductive amination with ethylenediamine. This process involves the formation of a Schiff base intermediate, followed by reduction to the final diamine product. While this pathway is chemically sound, detailed experimental protocols in publicly available literature are scarce. Therefore, a theoretical workflow is presented alongside a well-documented protocol for ethambutol synthesis from a related precursor.
Logical Synthesis Pathway: Reductive Amination
Caption: Logical pathway for ethambutol synthesis from this compound.
Documented Experimental Protocol: Synthesis of Ethambutol from (S)-2-Amino-1-butanol
Due to the lack of a detailed, citable protocol for the direct conversion of this compound to ethambutol, the following well-established method starting from (S)-2-amino-1-butanol is provided. This precursor can, in principle, be derived from this compound.
Objective: To synthesize ethambutol by reacting (S)-2-amino-1-butanol with 1,2-dichloroethane.
Materials:
-
(S)-2-Amino-1-butanol
-
1,2-Dichloroethane
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Reaction vessel with reflux condenser and stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge (S)-2-amino-1-butanol and 1,2-dichloroethane in a molar ratio of approximately 9:1 to 10:1.
-
Condensation: Heat the mixture to a temperature between 100°C and 140°C and maintain for 2 to 5 hours with stirring.
-
Neutralization and Recovery: After the reaction is complete, cool the mixture. Unreacted (S)-2-amino-1-butanol can be recovered by vacuum distillation.
-
Product Isolation: Dissolve the residue in ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid in ethanol to the mixture with stirring, adjusting the pH to 3-3.5 to precipitate ethambutol dihydrochloride.
-
Crystallization and Filtration: Cool the mixture to 8-10°C to complete crystallization. Filter the solid product, wash with cold ethanol, and dry to obtain ethambutol hydrochloride.
Experimental Workflow for Ethambutol Synthesis
Caption: Experimental workflow for the synthesis of ethambutol.
Conclusion
Application Notes and Protocols for the Biocatalytic Production of 1-Hydroxy-2-butanone from 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 1-hydroxy-2-butanone, a key intermediate in the production of pharmaceuticals like the anti-tuberculosis drug ethambutol.[1] The use of biocatalysts, such as purified enzymes or whole microbial cells, offers a green and efficient alternative to traditional chemical synthesis methods, operating under mild reaction conditions with high selectivity.[1][2]
Introduction to the Biocatalytic Approach
The conversion of 1,2-butanediol to this compound is an oxidation reaction that can be effectively catalyzed by various dehydrogenases. This biocatalytic method leverages the specificity of enzymes to achieve high yields and purity of the target product. Both isolated enzymes and whole-cell systems can be employed, with the latter offering advantages in terms of cofactor regeneration and operational simplicity.
Recommended Enzymes and Whole-Cell Biocatalysts
Several enzymes have demonstrated efficacy in the oxidation of 1,2-butanediol. These include diol dehydrogenases, secondary alcohol dehydrogenases, and glycerol dehydrogenases.[1] A particularly effective approach involves the use of engineered Escherichia coli strains co-expressing a butanediol dehydrogenase (BDH) and an NADH oxidase (NOX).[1] The BDH catalyzes the oxidation of 1,2-butanediol to this compound with the concomitant reduction of NAD+ to NADH. The NOX then regenerates NAD+ by oxidizing NADH, ensuring a continuous supply of the cofactor for the primary reaction.
Table 1: Performance of Various Enzymes in the Biocatalytic Oxidation of 1,2-Butanediol
| Enzyme | Source Organism | Biocatalyst Type | Substrate Specificity | Product Concentration (mM) | Specific Activity (U/mg) | Reference |
| (2R, 3R)-Butanediol Dehydrogenase | Serratia sp. T241 | Purified Enzyme | (R)-1,2-butanediol | 51.09 | 5.02 | [1] |
| (2S, 3S)-Butanediol Dehydrogenase | Serratia sp. T241 | Purified Enzyme | (S)-1,2-butanediol | 40.54 | - | [1] |
| Glycerol Dehydrogenase | Serratia sp. T241 | Purified Enzyme | (R)-1,2-butanediol | 23.75 | - | [1] |
| Engineered E. coli | Co-expressing (2R, 3R)-BDH, NOX, and VHB | Whole Cell | (R)-1,2-butanediol | 341.35 | - | [1] |
| Engineered E. coli | Co-expressing (2S, 3S)-BDH, NOX, and VHB | Whole Cell | (S)-1,2-butanediol | 188.80 | - | [1] |
VHB: Vitreoscilla hemoglobin, co-expressed to improve oxygen transfer.
Experimental Protocols
This section provides detailed protocols for the production of this compound using an engineered E. coli whole-cell biocatalyst.
Preparation of Engineered E. coli Biocatalyst
This protocol describes the cultivation of engineered E. coli expressing butanediol dehydrogenase and NADH oxidase.
Materials:
-
Engineered E. coli strain (e.g., harboring pET-rrbdh-nox-vgb for (R)-1,2-butanediol conversion)[1]
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 1 L) and incubate at 37°C with shaking.
-
Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue the incubation at a lower temperature (e.g., 20°C) for a further 12-16 hours to allow for protein expression.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).
-
The resulting wet cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.
Whole-Cell Bioconversion of 1,2-Butanediol
This protocol outlines the biocatalytic reaction for the production of this compound.
Materials:
-
Engineered E. coli whole-cell biocatalyst
-
1,2-butanediol (racemic or specific enantiomer)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Reaction vessel (e.g., shake flask or bioreactor)
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing:
-
Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals for analysis.
-
The reaction is typically complete within 24 hours.[1]
-
Upon completion, terminate the reaction by centrifuging the mixture to remove the cells. The supernatant contains the product, this compound.
Analytical Methods
Accurate quantification of the substrate (1,2-butanediol) and product (this compound) is crucial for monitoring the reaction progress and determining the yield.
Quantification of 1,2-Butanediol by Gas Chromatography (GC)
Sample Preparation:
-
Take a 1 mL aliquot of the reaction supernatant.
-
Add an equal volume of ethyl acetate and an internal standard (e.g., n-butanol).[1]
-
Vortex vigorously for 1 minute to extract the analytes.
-
Centrifuge to separate the phases.
-
Analyze the organic (upper) phase by GC.
GC Conditions: [1]
-
Column: Chiral column such as Supelco β-DEX™ 120 (30 m x 0.25 mm)
-
Carrier Gas: Nitrogen
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Program: 80°C for 5 min, then ramp to 150°C at 2°C/min.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Take a 1 mL aliquot of the reaction supernatant.
-
Centrifuge to remove any remaining cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtrate is ready for HPLC analysis.
HPLC Conditions: [1]
-
Column: Carbomix H-NP column (7.8 x 300 mm, 10 µm)
-
Mobile Phase: 1% Phosphoric Acid
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 191 nm
Visualized Workflows and Pathways
The following diagrams illustrate the biocatalytic process and the general experimental workflow.
Caption: Biocatalytic conversion of 1,2-butanediol to this compound.
References
Application Note: Asymmetric Reduction of 4-hydroxy-2-butanone in Biocatalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries. Specifically, (R)- and (S)-1,3-butanediol (1,3-BD) are valuable synthons for the production of antibiotics, fragrances, and insecticides. The asymmetric reduction of 4-hydroxy-2-butanone (4H2B) offers a direct route to these enantiomerically pure diols. Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, presents a green and highly selective alternative to traditional chemical synthesis, which often requires harsh conditions and expensive chiral catalysts.[1][2] This document provides detailed protocols and compiled data on the biocatalytic reduction of 4H2B.
Data Presentation: Performance of Various Biocatalysts
The selection of the biocatalyst is crucial as it determines the stereoselectivity, conversion efficiency, and overall yield of the reaction. Below is a summary of various microorganisms and enzymes employed for the asymmetric reduction of 4-hydroxy-2-butanone.
Table 1: Whole-Cell Biocatalysts for Asymmetric Reduction of 4H2B
| Biocatalyst | Product Enantiomer | Substrate Conc. (g/L) | Co-substrate | Key Conditions | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) |
| Pichia jadinii HBY61 | (R)-1,3-BD | 45.0 (fed-batch) | Glucose (6% v/v) | pH 7.4, 30°C, 250 rpm | - | 85.1 | >99 |
| Candida krusei ZJB-09162 | (R)-1,3-BD | 20.0 | Glucose | pH 8.5, 35°C | 96.6 | - | 99.0 |
| Candida krusei ZJB-09162 | (R)-1,3-BD | 45.0 | Glucose | pH 8.5, 35°C | 83.9 | - | 99.0 |
Data sourced from references[2][3][4][5].
Table 2: Isolated Enzymes for Asymmetric Reduction of 4H2B
| Biocatalyst (Enzyme) | Origin | Product Enantiomer | Co-substrate / Cofactor System | Conversion (%) | Enantiomeric Excess (ee%) |
| PFODH | Pichia finlandica | (R)-1,3-BD | Isopropyl alcohol (for NADH regeneration) | 81-90 | 97-99 |
| CpSADH | Candida parapsilosis | (S)-1,3-BD | Isopropyl alcohol (for NADH regeneration) | 81-90 | 97-99 |
Data sourced from reference[6].
Experimental Workflow and Diagrams
The general workflow for the biocatalytic reduction of 4H2B involves preparing the biocatalyst, running the biotransformation, and analyzing the product.
Caption: General experimental workflow for biocatalytic reduction.
The success of the asymmetric reduction is dependent on several interconnected factors, from the choice of biocatalyst to the specific reaction conditions.
Caption: Key factors influencing the asymmetric reduction outcome.
Experimental Protocols
This protocol provides a general framework. Specific parameters should be optimized based on the chosen microbial strain, as detailed in the subsequent protocols.
-
Strain Cultivation:
-
Prepare the appropriate seed and fermentation media for the selected microorganism.
-
Inoculate the seed medium with a single colony or cell stock and incubate under optimal growth conditions (e.g., 30°C, 200 rpm) for 24-48 hours.
-
Transfer the seed culture to the main fermentation medium and grow until the desired cell density (e.g., late exponential or early stationary phase) is reached.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to remove residual media components.
-
Resuspend the cell pellet in the reaction buffer to the desired final concentration (e.g., 50-100 g/L wet cell weight).
-
-
Biotransformation Reaction:
-
In a temperature-controlled shaker or bioreactor, add the cell suspension.
-
Add the co-substrate (e.g., glucose) required for cofactor regeneration.
-
Initiate the reaction by adding 4-hydroxy-2-butanone (4H2B). To mitigate substrate toxicity, a fed-batch or multi-step addition strategy is often preferred.[4]
-
Maintain the reaction at the optimal temperature, pH, and agitation speed.
-
-
Monitoring and Analysis:
-
Periodically withdraw aliquots from the reaction mixture.
-
Centrifuge the aliquots to remove cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract using gas chromatography (GC) with a chiral column to determine the concentrations of the substrate and the chiral product, and to calculate the enantiomeric excess (ee%).
-
This protocol is adapted from the study by Yang et al.[1][3][4]
-
Media and Cultivation:
-
Fermentation Medium: Glucose 84.2 g/L, Beef Extract 43.7 g/L.
-
Cultivate P. jadinii HBY61 under these optimized conditions to obtain sufficient biomass.
-
-
Biotransformation:
-
Reaction Buffer: Phosphate buffer.
-
Biocatalyst: Harvested P. jadinii HBY61 cells.
-
Reaction Conditions: pH 7.4, 30°C, and 250 rpm.
-
Co-substrate: Add glucose to a final concentration of 6% (v/v).
-
Substrate Addition: Add a total of 45 g/L of 4H2B in three equal portions at set time intervals to minimize substrate inhibition.[3][4]
-
-
Analysis:
This protocol is based on the work by Zheng et al.[2][5]
-
Cultivation:
-
Grow C. krusei ZJB-09162 in a suitable nutrient-rich medium to produce the required cell mass.
-
-
Biotransformation:
-
Reaction Buffer: Appropriate buffer system.
-
Biocatalyst: Harvested C. krusei ZJB-09162 cells.
-
Reaction Conditions: pH 8.5 and 35°C.
-
Co-substrate: Glucose, at a 2:1 molar ratio of glucose to 4H2B.
-
Substrate Addition: For a higher product titer, a substrate loading of 45.0 g/L of 4H2B can be used.
-
-
Analysis:
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 1-Hydroxy-2-butanone
An increasing demand for the accurate quantification of 1-Hydroxy-2-butanone, a key intermediate in various chemical syntheses and a component in flavor and fragrance formulations, has necessitated the development of reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands out as a robust and sensitive technique for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using two distinct reversed-phase HPLC methods.
These protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on instrumentation, sample preparation, and data analysis. The inclusion of quantitative data in tabular format allows for straightforward comparison of method performance, while a visual workflow diagram provides a clear overview of the analytical process.
Introduction
This compound is a versatile organic compound with applications in the synthesis of pharmaceuticals and as a flavoring agent. Accurate and precise analytical methods are crucial for quality control, process monitoring, and research and development. This application note details two reversed-phase HPLC methods for the quantitative analysis of this compound.
Method 1: Isocratic HPLC-UV for Bioprocess Samples
This method is adapted from a protocol for the quantification of this compound in a fermentation broth, demonstrating its suitability for complex biological matrices.[1]
Method 2: Generic Reversed-Phase HPLC
This method provides a general-purpose approach for the analysis of this compound using a C18 or a specialized reversed-phase column.[2][3] It offers flexibility in mobile phase composition, making it adaptable for different sample types and for compatibility with mass spectrometry (MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two described HPLC methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| HPLC System | Ultimate 3000, Thermo Fisher Scientific or equivalent | Standard HPLC or UPLC system |
| Column | Carbomix H-NP (7.8 x 300 mm, 10 µm) | Newcrom R1 or C18 |
| Mobile Phase | 1% Phosphoric Acid in Water | Acetonitrile, Water, and Phosphoric Acid (can be replaced with Formic Acid for MS) |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection | UV at 191 nm | UV or MS |
| Column Temperature | 70 °C | Not Specified |
| Injection Volume | 5 µL | Not Specified |
Experimental Protocols
Method 1: Isocratic HPLC-UV for Bioprocess Samples
This protocol is designed for the quantification of this compound in samples such as fermentation broths.[1]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Carbomix H-NP column (7.8 x 300 mm, 10 µm)
-
1% Phosphoric Acid solution (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Preparation of Mobile Phase
-
Prepare a 1% (v/v) phosphoric acid solution by carefully adding 10 mL of concentrated phosphoric acid to 990 mL of HPLC-grade water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation
-
Centrifuge the bioprocess sample to remove cells and other particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
5. Chromatographic Analysis
-
Set the column temperature to 70 °C.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector wavelength to 191 nm.
-
Inject 5 µL of each standard and sample.
-
Record the chromatograms and the retention time of the this compound peak.
6. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method 2: Generic Reversed-Phase HPLC
This protocol provides a flexible starting point for the analysis of this compound, which can be optimized for various sample matrices.[2][3]
1. Instrumentation and Materials
-
HPLC or UPLC system with a UV or MS detector
-
Newcrom R1 or a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (HPLC grade)
-
This compound standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid). The exact ratio of acetonitrile to water should be optimized to achieve good separation and peak shape.
-
Degas the mobile phase.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by serial dilution.
4. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Analysis
-
Equilibrate the column with the mobile phase.
-
Inject the standards and samples.
-
Monitor the elution using a UV or MS detector.
6. Quantification
-
Create a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
Application Note: Quantification of 1-Hydroxybutan-2-one using Gas Chromatography
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 1-hydroxybutan-2-one, a significant alpha-hydroxy ketone found in various biological and industrial matrices. The described methodology utilizes gas chromatography coupled with a flame ionization detector (GC-FID) for sensitive and reliable quantification. Protocols for direct injection and derivatization are presented to accommodate different sample complexities and sensitivity requirements. This document is intended for researchers, scientists, and drug development professionals requiring accurate measurement of 1-hydroxybutan-2-one.
Introduction
1-hydroxybutan-2-one (also known as 2-oxobutanol) is a primary alpha-hydroxy ketone.[1][2] It is a metabolite that has been detected in various natural sources, including coffee and mushrooms, and is of interest in food chemistry, metabolic studies, and as a potential biomarker.[2][3] Accurate quantification is crucial for understanding its role in different biological and chemical processes. Gas chromatography (GC) offers a robust and sensitive platform for the analysis of volatile compounds like 1-hydroxybutan-2-one.[4] This application note provides detailed protocols for its quantification using GC-FID.
Experimental Protocols
Two primary approaches are presented: direct injection for simple matrices and a derivatization method for enhanced sensitivity and chromatographic performance, especially in complex samples.
2.1. Direct Injection Protocol
This method is suitable for relatively clean samples where 1-hydroxybutan-2-one is present at moderate to high concentrations.
-
Sample Preparation:
-
For liquid samples (e.g., cell culture supernatant, fermentation broth), centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer the supernatant to a clean vial.
-
If necessary, perform a liquid-liquid extraction by mixing 1 mL of the sample with 1 mL of a suitable organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial for GC analysis.
-
For solid samples, perform a solvent extraction followed by filtration or centrifugation.
-
Prepare a calibration curve by spiking known concentrations of 1-hydroxybutan-2-one standard into a matrix blank.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Split/Splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
2.2. Derivatization Protocol (Silylation)
Derivatization is recommended for low concentrations of 1-hydroxybutan-2-one or for complex matrices to improve volatility and peak shape.[5][6] Silylation targets the active hydrogen in the hydroxyl group.[6]
-
Sample Preparation and Derivatization:
-
Prepare the sample as described in the direct injection protocol (steps 1-5).
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
Prepare calibration standards similarly by derivatizing known amounts of 1-hydroxybutan-2-one.
-
-
GC-MS Instrumentation and Conditions (for confirmation):
-
Gas Chromatograph: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Presentation
The following tables summarize expected quantitative data based on typical GC performance for similar analytes. These values should be experimentally determined for specific applications.
Table 1: GC-FID Method Parameters and Expected Performance
| Parameter | Value |
| Analyte | 1-Hydroxybutan-2-one |
| Retention Time (approx.) | 6.5 - 7.5 min |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Table 2: GC-MS Method Parameters for Derivatized Analyte
| Parameter | Value |
| Analyte | 1-Hydroxybutan-2-one-TMS derivative |
| Retention Time (approx.) | 8.0 - 9.0 min |
| Quantification Ion (m/z) | To be determined (likely fragment ions) |
| Qualifier Ions (m/z) | To be determined |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of 1-hydroxybutan-2-one.
Caption: Silylation derivatization reaction of 1-hydroxybutan-2-one.
Conclusion
The gas chromatography methods detailed in this application note provide a robust framework for the accurate quantification of 1-hydroxybutan-2-one. The choice between direct injection and derivatization will depend on the specific sample matrix and the required sensitivity. Proper validation of these methods in the user's laboratory is essential to ensure reliable and accurate results.
References
- 1. 1-Hydroxy-2-butanone | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5077-67-8 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]
- 4. ursinus.edu [ursinus.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Hydroxy-2-butanone in Flavor and Fragrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-butanone, also known as acetoin's lesser-known cousin, is a versatile alpha-hydroxy ketone with significant potential in the flavor and fragrance industry. Its unique organoleptic profile, characterized by sweet, buttery, coffee, and caramel notes, makes it a valuable ingredient in a wide range of applications.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound, targeting professionals in research, scientific, and drug development fields.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application.
| Property | Value | Reference |
| Synonyms | 2-Oxobutanol, Ethyl hydroxymethyl ketone, Propionyl carbinol | [2][3] |
| FEMA Number | 3173 | [3] |
| CAS Number | 5077-67-8 | [2][3] |
| Molecular Formula | C4H8O2 | [3][4] |
| Molecular Weight | 88.11 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Odor Profile | Sweet, coffee, musty, grain, malt, butterscotch, caramellic, creamy | [2][4][6] |
| Taste Profile | Sweet, butterscotch, coffee, brown, oily, alcoholic, toasted grain (at 30 ppm) | [6] |
| Boiling Point | 152-154 °C | [2][5] |
| Flash Point | 60 °C (140 °F) | [7] |
| Solubility | Soluble in water, alcohol, and ether | [7] |
Natural Occurrence
This compound is a naturally occurring compound found in various food products, contributing to their characteristic aroma and flavor profiles.
| Food Product | Concentration Range | Reference |
| Coffee (Espresso) | 0.08% (relative abundance) | [1] |
| Coffee (General) | Detected, but not quantified | |
| Mushrooms (Agaricus bisporus, Pleurotus ostreatus) | Detected, but not quantified |
Flavor and Fragrance Applications
The unique sensory profile of this compound lends itself to a variety of applications in the food, beverage, and fragrance industries.
Flavor Applications:
-
Coffee and Tea: Enhances the roasted, sweet, and creamy notes in coffee and tea-based beverages and flavored products.
-
Dairy Products: Imparts buttery and creamy notes in products such as butter, yogurt, ice cream, and milk-based beverages.
-
Bakery and Confectionery: Provides a rich, buttery, and caramel-like flavor to baked goods, candies, and icings.
-
Savory Flavors: Can be used to add a subtle sweetness and roundness to savory applications like sauces and marinades.
-
Mushroom Flavors: Contributes to the authentic flavor profile of mushroom-based products.[8]
Fragrance Applications:
-
Gourmand Fragrances: Adds sweet, creamy, and coffee-like notes to perfumes and body care products.
-
Functional Fragrances: Can be used to mask undesirable odors in various product bases.
Recommended Usage Levels:
| Application | Recommended Concentration |
| Fragrance Concentrates | Up to 0.8% |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Butter Flavor Formulation
Objective: To determine the sensory impact of this compound on a model butter flavor.
Materials:
-
This compound (food grade)
-
Base butter flavor formulation (without this compound)
-
Unsalted butter (as a control)
-
Odor-free, tasteless carrier (e.g., mineral oil or propylene glycol)
-
Sensory evaluation booths
-
Standard glassware for sample presentation
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Panel of 8-12 trained sensory panelists
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1% this compound in the chosen carrier.
-
Create a series of dilutions from the stock solution to achieve final concentrations of 10, 20, 30, and 50 ppm of this compound in the base butter flavor.
-
Prepare a control sample of the base butter flavor without this compound.
-
Temper all samples and the unsalted butter control to 10°C.[9]
-
-
Sensory Panel:
-
Conduct the evaluation in a controlled sensory lab environment with individual booths.[10]
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma and flavor of each sample.
-
Provide panelists with a scorecard to rate the intensity of key attributes (e.g., buttery, creamy, sweet, artificial) on a 10-point scale (0 = not perceptible, 10 = extremely intense).
-
Instruct panelists to cleanse their palate between samples.[11]
-
-
Data Analysis:
-
Collect the scorecards and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.
-
Generate a spider plot to visualize the sensory profiles of the different concentrations.
-
Protocol 2: Stability Testing of this compound in a Coffee-Flavored Beverage
Objective: To assess the stability of this compound in a coffee-flavored beverage under accelerated storage conditions.
Materials:
-
This compound (food grade)
-
Base coffee-flavored beverage
-
Control beverage (without this compound)
-
Environmental chambers (set to 40°C and 75% RH)
-
Amber glass bottles
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Sensory panel
Procedure:
-
Sample Preparation:
-
Prepare a batch of the coffee-flavored beverage containing a known concentration of this compound (e.g., 20 ppm).
-
Prepare a control batch without this compound.
-
Fill amber glass bottles with both the test and control beverages, leaving minimal headspace, and seal tightly.
-
-
Accelerated Stability Study:
-
Store the bottles in an environmental chamber at 40°C and 75% relative humidity for a period of 12 weeks.
-
Withdraw samples at time points 0, 2, 4, 8, and 12 weeks.
-
-
Analytical Testing (GC-MS):
-
Sensory Evaluation:
-
At each time point, conduct a triangle test with a sensory panel to determine if there is a perceptible difference between the stored test sample and a freshly prepared reference sample.
-
Also, evaluate the stored control for any changes in its sensory profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
-
Analyze the sensory data to assess any changes in the flavor profile over time.
-
Signaling Pathways
The perception of flavor and fragrance involves complex signaling pathways. While specific receptor interactions for this compound are not extensively documented, its sensory characteristics suggest involvement in the following general pathways:
Olfactory Signaling Pathway
The sweet and coffee-like aroma of this compound is detected by olfactory receptors in the nasal cavity.
Gustatory (Sweet Taste) Signaling Pathway
The sweet taste of this compound is perceived by taste receptors on the tongue.
Conclusion
This compound is a valuable flavor and fragrance ingredient with a desirable sensory profile. The application notes and protocols provided herein offer a framework for its effective evaluation and utilization in various product formulations. Further research into its specific receptor interactions and performance in a broader range of food and beverage matrices will undoubtedly expand its application potential.
References
- 1. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. This compound (CAS 5077-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 5077-67-8 [m.chemicalbook.com]
- 7. This compound, 5077-67-8 [thegoodscentscompany.com]
- 8. JPS61293366A - Mushroom flavor composition - Google Patents [patents.google.com]
- 9. Sensory Evaluation of Table Butter - Dairy Technology [dairy-technology.blogspot.com]
- 10. flavorsum.com [flavorsum.com]
- 11. Evaluating Table Butter: Key Sensory Attributes - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. jeol.com [jeol.com]
- 15. spectralworks.com [spectralworks.com]
- 16. journal.uii.ac.id [journal.uii.ac.id]
Application Notes and Protocols for Whole-Cell Biocatalysis in 1-Hydroxy-2-butanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-hydroxy-2-butanone (HB) using whole-cell biocatalysis. The primary focus is on a robust system utilizing engineered Escherichia coli, with additional context provided on other microbial systems. This compound is a valuable chiral intermediate, notably in the synthesis of the anti-tuberculosis drug ethambutol. Biocatalytic production offers a greener and more specific alternative to traditional chemical synthesis routes.
Introduction to Whole-Cell Biocatalysis for this compound Production
Whole-cell biocatalysis employs entire microbial cells, containing the necessary enzymatic machinery, to perform desired chemical transformations. This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps, inherent cofactor regeneration systems, and increased enzyme stability within the cellular environment.
In the context of this compound synthesis, the primary strategy involves the oxidation of 1,2-butanediol (1,2-BD). Engineered E. coli has emerged as a highly effective biocatalyst for this conversion. These strains are typically engineered to overexpress a diol dehydrogenase or a related enzyme with activity towards 1,2-butanediol.
A key challenge in this biotransformation is the regeneration of the NAD⁺ cofactor, which is consumed during the oxidation of 1,2-BD. To address this, engineered strains often co-express an NADH oxidase, which recycles NADH to NAD⁺ using molecular oxygen. Furthermore, the co-expression of proteins like hemoglobin can enhance oxygen uptake, further improving the efficiency of the cofactor regeneration system and overall product yield.
While engineered E. coli is a primary focus, other microorganisms such as Candida and Rhodococcus species have also been investigated for their ability to perform stereoselective transformations of related compounds, indicating their potential in biocatalytic routes to chiral hydroxy ketones.
Data Presentation
Table 1: Performance of Engineered E. coli Strains in this compound Synthesis
| Biocatalyst Strain | Substrate | Substrate Conc. (mM) | Product (HB) Conc. (mM) | Conversion (%) |
| E. coli (pET-rrbdh-nox-vgb) | (R)-1,2-BD | 440 | 341.35 | 77.6 |
| E. coli (pET-ssbdh-nox-vgb) | (S)-1,2-BD | 360 | 188.80 | 52.4 |
rrbdh: (2R, 3R)-butanediol dehydrogenase from Serratia sp. T241 ssbdh: (2S, 3S)-butanediol dehydrogenase from Serratia sp. T241 nox: NADH oxidase vgb: hemoglobin protein
Table 2: Optimized Biotransformation Conditions for Engineered E. coli
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature (°C) | 30 |
| Wet Cell Weight (g/L) | 40 |
| Reaction Buffer | 50 mM Potassium Phosphate |
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Biocatalyst
This protocol details the cultivation and induction of the engineered E. coli strain for use as a whole-cell biocatalyst.
1. Media Preparation:
-
LB Broth (per Liter):
-
Tryptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 10 g
-
Dissolve in deionized water and adjust pH to 7.0 with NaOH.
-
Autoclave at 121°C for 15 minutes.
-
Add appropriate antibiotic (e.g., kanamycin at 50 µg/mL) after the medium has cooled.
-
2. Inoculum Preparation:
-
Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain from a fresh agar plate.
-
Incubate overnight at 37°C with shaking at 200 rpm.
3. Cultivation and Induction:
-
The following morning, inoculate 500 mL of fresh LB broth (with antibiotic) in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubate at 37°C with shaking at 200 rpm.
-
Monitor the OD₆₀₀ of the culture. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature, for instance, 25°C, for an additional 10-12 hours to allow for protein expression and proper folding.
4. Cell Harvesting:
-
After the induction period, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
The resulting cell pellet is the "wet cell weight" (WCW) and can be used directly in the biotransformation or stored at -80°C for later use.
Protocol 2: Whole-Cell Biotransformation for this compound Synthesis
This protocol describes the setup of the biocatalytic reaction.
1. Buffer Preparation:
-
50 mM Potassium Phosphate Buffer (pH 8.0):
-
Prepare stock solutions of 1 M K₂HPO₄ (dibasic) and 1 M KH₂PO₄ (monobasic).
-
To prepare 1 L of 50 mM buffer, add an appropriate volume of each stock solution to deionized water and adjust the pH to 8.0 using a pH meter.
-
2. Biotransformation Reaction Setup:
-
In a suitable reaction vessel (e.g., a 100 mL flask for a 10 mL reaction volume), add the prepared 50 mM potassium phosphate buffer (pH 8.0).
-
Resuspend the harvested wet E. coli cells in the buffer to a final concentration of 40 g/L.
-
Add the substrate, 1,2-butanediol, to the desired final concentration (e.g., 800 mM).
-
Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for a specified duration (e.g., 12 hours).
-
Periodically, withdraw samples for analysis of substrate consumption and product formation.
Protocol 3: Analytical Methods for Quantification
This protocol outlines the methods for analyzing the concentration of this compound and 1,2-butanediol.
1. Sample Preparation:
-
Centrifuge the reaction sample at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
2. Gas Chromatography (GC) for 1,2-Butanediol Quantification:
-
Column: Use a suitable capillary column (e.g., a polar column).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 2°C/min.
-
-
Quantification: Use a calibration curve prepared with known concentrations of (R)- and (S)-1,2-butanediol.
3. High-Performance Liquid Chromatography (HPLC) for this compound Quantification:
-
Column: Carbomix H-NP column (7.8 × 300 mm, 10 μm) or equivalent.
-
Mobile Phase: 1% Phosphoric Acid in water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 70°C.
-
Detection: UV at 191 nm.
-
Injection Volume: 5 µL.
-
Quantification: Use a calibration curve prepared with a this compound standard.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Metabolic pathway for this compound synthesis.
1-Hydroxy-2-butanone: An Under-Explored Solvent in Organic Synthesis
Introduction
1-Hydroxy-2-butanone, also known as acetoin's lesser-known cousin, is a clear, colorless liquid with a faint, pleasant odor. While it is well-established in the flavor and fragrance industry and serves as a critical intermediate in the synthesis of pharmaceuticals like the anti-tuberculosis drug ethambutol, its application as a solvent in organic reactions remains largely uncharted territory. This document aims to provide a comprehensive overview of its properties and potential as a reaction medium, based on available data, and to outline hypothetical protocols for its evaluation in this role.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is paramount for its application in organic synthesis. This compound possesses a unique combination of a hydroxyl group and a ketone functionality, which influences its solvent characteristics.
| Property | Value | Reference |
| CAS Number | 5077-67-8 | [1][2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1] |
| Boiling Point | 152-154 °C | [1] |
| Density | 1.017-1.022 g/cm³ (at 20 °C) | [1] |
| Solubility | Soluble in diethyl ether and ethanol; reported as insoluble in water by some sources. | [1] |
| Flash Point | 60 °C | [3] |
Current Applications
Currently, the primary documented uses of this compound are:
-
Flavor and Fragrance Agent: It is used in the food and perfume industries for its characteristic aroma.
-
Pharmaceutical Intermediate: It is a key building block in the industrial synthesis of ethambutol, a first-line medication for tuberculosis.[4]
Potential as a Solvent in Organic Reactions: A Theoretical Perspective
Despite the lack of extensive research, the bifunctional nature of this compound suggests its potential as a polar, protic solvent. The hydroxyl group can participate in hydrogen bonding, which can be advantageous for dissolving polar reagents and stabilizing charged intermediates in reactions such as SN1 substitutions or certain types of catalysis. The ketone functionality contributes to its polarity.
Hypothetical Application Workflow
The following diagram illustrates a logical workflow for evaluating this compound as a solvent for a generic organic reaction.
Caption: A logical workflow for the systematic evaluation of this compound as a novel solvent.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for testing this compound as a solvent in two common organic reactions. It must be stressed that these are theoretical and have not been validated experimentally due to a lack of published precedents.
Protocol 1: Evaluation in a Nucleophilic Substitution (SN2) Reaction
Reaction: Benzyl bromide with sodium azide to form benzyl azide.
Objective: To assess the efficacy of this compound as a solvent for a bimolecular nucleophilic substitution reaction and compare its performance against a standard solvent like acetone or DMF.
Materials:
-
This compound (reagent grade)
-
Benzyl bromide
-
Sodium azide
-
Acetone (control solvent)
-
N,N-Dimethylformamide (DMF) (control solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Solubility Test: At room temperature, assess the solubility of benzyl bromide and sodium azide in this compound.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (20 mL).
-
Add sodium azide (1.3 g, 20 mmol) to the flask and stir to dissolve/suspend.
-
Add benzyl bromide (1.71 g, 10 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC every 30 minutes.
-
Control Reactions: Set up identical reactions using acetone and DMF as solvents under the same conditions.
-
Work-up: After completion (as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and yield of benzyl azide.
Data to Collect:
| Solvent | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |
| This compound | |||
| Acetone | |||
| DMF |
Protocol 2: Evaluation in a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki Coupling)
Reaction: Phenylboronic acid with iodobenzene to form biphenyl.
Objective: To evaluate this compound as a solvent for a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis.
Materials:
-
This compound (anhydrous)
-
Iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (control solvent)
-
Standard Schlenk line and inert atmosphere techniques
-
High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To a Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (414 mg, 3 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (10 mL, anhydrous) via syringe.
-
Add phenylboronic acid (146 mg, 1.2 mmol) and iodobenzene (204 mg, 1 mmol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir. Monitor the reaction by taking aliquots and analyzing by HPLC.
-
Control Reaction: Set up an identical reaction using toluene as the solvent.
-
Work-up: Upon completion, cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analysis: Determine the yield of biphenyl using HPLC with an internal standard.
Data to Collect:
| Solvent | Reaction Time (hours) | HPLC Yield (%) |
| This compound | ||
| Toluene |
Conclusion and Future Outlook
The exploration of this compound as a solvent in organic reactions is a nascent field. Based on its chemical structure, it holds theoretical promise as a polar, protic solvent. However, the current body of scientific literature is conspicuously silent on its practical application and performance in this capacity. The hypothetical protocols provided herein offer a starting point for researchers to systematically investigate its potential. Future studies should focus on a broader range of reaction types, quantitative comparisons with established solvents, and an assessment of its "green" solvent characteristics, such as recyclability and environmental impact. Until such data becomes available, the role of this compound as a viable solvent in the synthetic organic chemist's toolbox remains an open and intriguing question.
References
Application Notes and Protocols for 1-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and analysis of 1-Hydroxy-2-butanone, a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol.
Section 1: Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.
Safety Precautions
This compound is a flammable liquid and an irritant. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it in a sealed container for hazardous waste. Ensure the area is well-ventilated.
Storage Conditions
The stability of this compound is dependent on storage conditions. The following table summarizes the recommended storage temperatures and expected shelf life for both the pure compound and its solutions.
| Form | Storage Temperature | Shelf Life |
| Pure Compound | 2-8°C | 3 years |
| Solution in DMSO | -20°C | 1 month |
| Solution in DMSO | -80°C | 6 months |
Data sourced from supplier safety data sheets and product information.
Section 2: Experimental Protocols
Synthesis of this compound from 1,2-Butanediol
This protocol describes a biocatalytic method for the synthesis of this compound.[1][2]
Materials:
-
1,2-Butanediol
-
Whole cells of engineered E. coli expressing a suitable dehydrogenase (e.g., (2R, 3R)-butanediol dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Prepare a suspension of the engineered E. coli cells in 50 mM potassium phosphate buffer (pH 8.0).
-
Add 1,2-butanediol to the cell suspension to a final concentration of, for example, 800 mM.
-
Incubate the reaction mixture at 30°C with shaking for 24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC (see Section 2.3).
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Collect the supernatant containing the product, this compound.
Purification by Fractional Distillation
This protocol outlines the purification of this compound using fractional distillation.[3][4][5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Heat the flask gently using the heating mantle.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 152-154°C at atmospheric pressure).[6][7]
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Store the purified product under the recommended conditions (see Section 1.2).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Carbomix H-NP column (7.8 × 300 mm, 10 μm) or equivalent.
-
Mobile Phase: 1% Phosphoric acid in water.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 191 nm.
-
Column Temperature: 70°C.
-
Injection Volume: 5 μL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample for analysis by diluting it in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Section 3: Biological Relevance and Signaling Pathway
This compound is a crucial precursor in the synthesis of ethambutol, a first-line bacteriostatic agent against Mycobacterium tuberculosis.[8][] Ethambutol's mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the synthesis of the mycobacterial cell wall.[][10][11][12]
Role in Ethambutol Synthesis
The synthesis of ethambutol involves the reaction of this compound with ethylenediamine. The following diagram illustrates this synthetic relationship.
Caption: Synthesis of Ethambutol from this compound.
Mechanism of Action of Ethambutol
Ethambutol disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases (EmbA, EmbB, and EmbC).[11] This inhibition prevents the polymerization of arabinose into arabinogalactan, a critical component of the cell wall that links mycolic acids to the peptidoglycan layer. The compromised cell wall leads to increased permeability and ultimately inhibits bacterial growth.[10][12]
The following workflow visualizes the inhibitory action of Ethambutol.
Caption: Mechanism of Ethambutol's inhibitory action.
References
- 1. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vlab.amrita.edu [vlab.amrita.edu]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 5077-67-8 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 11. jwatch.org [jwatch.org]
- 12. Ethambutol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Safe Disposal of 1-Hydroxy-2-butanone Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-butanone, a versatile alpha-hydroxy ketone, is utilized in various research and development applications, including as an intermediate in pharmaceutical synthesis.[1] Proper management and disposal of waste containing this flammable and irritant chemical are crucial to ensure laboratory safety and environmental protection. These application notes provide detailed protocols for the safe disposal of this compound waste, adhering to standard hazardous waste regulations.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 5077-67-8[2] |
| Molecular Formula | C4H8O2[2] |
| Molecular Weight | 88.11 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 152-154 °C[3] |
| Flash Point | 60 °C (140 °F)[4] |
| Solubility | Insoluble in water; soluble in ethanol and diethyl ether.[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary hazards:
-
Flammable Liquid: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Irritant: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
-
Work in a well-ventilated area, preferably a chemical fume hood.
Waste Segregation and Storage
Proper segregation and storage of this compound waste are the first steps in safe disposal.
-
Waste Container: Collect waste in a designated, properly labeled, and leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and in secondary containment to prevent spills.
Disposal Protocols
Disposal of this compound waste must be carried out in compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is illegal to dispose of this chemical down the drain or in regular trash.[6] The following are recommended disposal methods to be performed by a licensed hazardous waste disposal facility.
Protocol 1: Incineration
High-temperature incineration is the preferred method for the disposal of flammable organic waste.[7] This process ensures the complete destruction of the chemical into less harmful components like carbon dioxide and water.[8]
Methodology:
-
Waste Preparation: Ensure the this compound waste is securely contained in a properly labeled, combustible container if required by the disposal facility.
-
Transportation: Arrange for a certified hazardous waste transporter to collect the waste. All shipping manifests and documentation must be completed accurately.
-
Incineration Process: The waste will be incinerated at a permitted hazardous waste incineration facility. These facilities operate at high temperatures (typically >850°C) to ensure a high destruction and removal efficiency (DRE).[9] For halogenated compounds, temperatures may need to be 1100°C or higher.[9]
-
Emission Control: The incineration process includes air pollution control devices to scrub acidic gases and remove particulate matter from the flue gas before release into the atmosphere.
Protocol 2: Chemical Treatment (Fenton Oxidation)
For aqueous waste streams containing low concentrations of this compound, chemical oxidation using Fenton's reagent can be an effective pretreatment method to degrade the organic compound. Fenton's process utilizes hydroxyl radicals (•OH) generated from the reaction of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to oxidize organic pollutants.[4][10]
Methodology (Laboratory-Scale Pretreatment):
-
Waste Characterization: Determine the concentration of this compound in the aqueous waste stream.
-
pH Adjustment: Adjust the pH of the waste solution to approximately 3.0 using dilute sulfuric acid. This is the optimal pH for the Fenton reaction.[4]
-
Reagent Preparation: Prepare a solution of ferrous sulfate (FeSO₄) and a separate solution of hydrogen peroxide (H₂O₂). The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter and should be optimized, with ratios around 10:1 often being effective.[4]
-
Reaction: In a suitable reaction vessel within a fume hood, add the ferrous sulfate solution to the waste. Begin slowly adding the hydrogen peroxide solution while stirring. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 30-60 minutes) to achieve desired degradation.[4]
-
Neutralization and Precipitation: After the reaction, neutralize the solution to a pH of approximately 7.0 with a base such as sodium hydroxide. This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).
-
Separation: Separate the precipitated iron sludge from the treated aqueous solution by filtration or decantation.
-
Final Disposal: The treated aqueous solution may be suitable for further treatment in a wastewater system, pending analysis to confirm the reduction of hazardous components. The iron sludge must be disposed of as hazardous waste.
Protocol 3: Biological Treatment
For dilute aqueous waste streams, biological treatment can be a viable option as short-chain ketones are generally biodegradable.[7] This method utilizes microorganisms to break down the organic compounds.
Methodology:
-
Acclimation: The microorganisms in an activated sludge system may require an acclimation period to efficiently degrade this compound.
-
Dilution: Ensure the concentration of this compound in the influent to the bioreactor is low enough to not be toxic to the microbial population.
-
Bioreactor Conditions: Maintain optimal conditions in the bioreactor, including pH, temperature, and nutrient levels, to support microbial activity.
-
Monitoring: Monitor the degradation of the compound through analytical techniques such as Chemical Oxygen Demand (COD) analysis or chromatography.
-
Effluent Disposal: The treated effluent must meet all regulatory discharge limits before being released into the environment.
Quantitative Data on Disposal Efficiency
The following table summarizes available data on the efficiency of the described disposal methods. Data for this compound is limited; therefore, data for structurally similar short-chain ketones are included as representative examples.
| Disposal Method | Analyte | Destruction/Removal Efficiency (%) | Conditions |
| Incineration | General Organic Solvents | >99.99 | High-temperature incineration at a permitted facility.[9] |
| Fenton Oxidation | Reactive Red 2 (as a model organic) | >99 (Color Removal) | pH 3, H₂O₂/Fe²⁺ molar ratio of 1:80, 10 min reaction time.[11] |
| Fenton Oxidation | 2,4,6-Trinitrotoluene (TNT) | 99 (TNT Removal), 67 (TOC Removal) | pH 3, H₂O₂/Fe²⁺ molar ratio of 10:1, 300 min reaction time.[4] |
| Biological Treatment | Methyl Ethyl Ketone (MEK) | >90 | Biofilter with Pseudomonas sp. KT-3, inlet concentration ~500 ppmv.[12] |
| Biological Treatment | 2-Butanone | 100 | Aerated water, initial concentration 1 ppm, within 14 days.[13] |
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bnl.gov [bnl.gov]
- 6. uwo.ca [uwo.ca]
- 7. lcsoftmatter.com [lcsoftmatter.com]
- 8. mdpi.com [mdpi.com]
- 9. ic.ptb.de [ic.ptb.de]
- 10. Modeling the oxidation kinetics of Fenton's process on the degradation of humic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Experimental protocols using 1-Hydroxy-2-butanone as a reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Hydroxy-2-butanone as a versatile reagent in drug discovery, biochemical assays, and flavor chemistry.
Introduction
This compound (CAS 5077-67-8), also known as 2-oxobutanol, is a primary alpha-hydroxy ketone.[1] It is a naturally occurring compound found in sources such as bamboo juice and tomato leaves and is recognized for its sweet, butterscotch, and coffee-like aroma. This reagent serves as a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol and finds applications in high-throughput screening assays and the development of flavor and fragrance profiles.[2][3]
Physicochemical Properties and Safety
| Property | Value | Reference |
| Molecular Formula | C4H8O2 | |
| Molecular Weight | 88.11 g/mol | |
| Boiling Point | 152.00 to 154.00 °C @ 760.00 mm Hg | |
| Flash Point | 60.00 °C | [4] |
| Solubility | Soluble in alcohol, diethyl ether, and water. | [5][6] |
| Safety | Flammable liquid and vapor. Causes skin and serious eye irritation. | [1] |
Application 1: Intermediate in the Synthesis of (S,S)-Ethambutol
This compound is a crucial precursor for the synthesis of (S,S)-ethambutol, a first-line medication for the treatment of tuberculosis. The synthesis involves a key stereoselective reductive amination step to produce the chiral intermediate (S)-2-amino-1-butanol, which is then coupled to form ethambutol.
Logical Workflow for Ethambutol Synthesis
References
- 1. acgpubs.org [acgpubs.org]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 4. This compound, 5077-67-8 [thegoodscentscompany.com]
- 5. This compound [flavscents.com]
- 6. This compound | 5077-67-8 [chemicalbook.com]
Troubleshooting & Optimization
Optimizing yield of 1-Hydroxy-2-butanone from 1,2-butanediol oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-hydroxy-2-butanone from the oxidation of 1,2-butanediol.
Troubleshooting Guides
This section addresses common issues encountered during the oxidation of 1,2-butanediol, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of 1,2-butanediol | Inactive or insufficient oxidizing agent. | - Verify the activity and concentration of the oxidizing agent. For reagents like H₂O₂, ensure it is a fresh, properly stored supply. - Increase the molar equivalents of the oxidizing agent incrementally. |
| Ineffective catalyst or catalyst poisoning. | - For heterogeneous catalysts (e.g., Au-Pd, CuO-based), check for signs of deactivation or poisoning. Consider catalyst regeneration or using a fresh batch. - For homogeneous catalysts, ensure accurate measurement and purity. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reactions require low temperatures (e.g., Swern oxidation at -78°C) to prevent side reactions, while others may need elevated temperatures to proceed. | |
| Incorrect pH of the reaction mixture. | - Adjust the pH to the optimal range for the chosen method. For example, some enzymatic oxidations have strict pH requirements.[1] | |
| Poor Selectivity (Formation of By-products) | Over-oxidation to butanoic acid or other carboxylic acids. | - Reduce the amount of oxidizing agent or add it more slowly to the reaction mixture. - Lower the reaction temperature. - Choose a milder oxidizing agent known for selective alcohol oxidation. |
| Formation of butanone or 1-butanol. | - These by-products can arise from side reactions.[2] Optimizing the catalyst and reaction conditions for selectivity towards this compound is crucial. - Purification techniques like fractional distillation can be employed to separate these from the desired product. | |
| C-C bond cleavage. | - This is more likely with stronger oxidizing agents or at higher temperatures.[3] Consider using milder conditions or a more selective catalyst system. | |
| Difficult Product Isolation/Purification | Presence of multiple by-products with similar boiling points. | - Employ high-efficiency fractional distillation. - Consider derivatization of the product to facilitate separation, followed by regeneration. - Chromatographic methods (e.g., column chromatography) may be effective for smaller-scale purifications. |
| Product instability during workup. | - Ensure the workup procedure is performed at an appropriate temperature and pH to avoid degradation of this compound. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the oxidation of 1,2-butanediol.
References
Technical Support Center: Purification of Crude 1-Hydroxy-2-butanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Hydroxy-2-butanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, particularly when synthesized via the oxidation of 1,2-butanediol, often contains several byproducts. The most common impurities include unreacted starting material (1,2-butanediol), butanone, 1-butanol, and butanoic acid.[1] The presence and concentration of these impurities can vary depending on the specific synthetic method and reaction conditions used.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] For long-term stability, storage at 2-8°C is recommended. Some suppliers suggest that in solvent, it can be stored at -20°C for up to a month or at -80°C for up to six months.[3]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
GC Analysis: A suitable GC method involves using a flame ionization detector (FID) with a chiral column if stereoisomeric purity is of interest. An example of GC operating conditions includes an injector temperature of 250°C, a detector temperature of 300°C, and a column temperature program starting at 80°C.[1]
-
HPLC Analysis: Reverse-phase HPLC is a common method for purity assessment. A C18 column with a mobile phase of acetonitrile and water, often with a phosphoric acid or formic acid modifier, provides good separation.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of crude this compound.
Fractional Distillation
Q: I am trying to purify this compound by distillation, but I am getting poor separation from the impurities. What should I do?
A: Poor separation during distillation is often due to improper distillation parameters or the presence of azeotropes.
-
Optimize Vacuum Pressure: this compound has a boiling point of 152-154°C at atmospheric pressure.[5] To avoid potential degradation at high temperatures, vacuum distillation is recommended. A reported boiling point at reduced pressure is 78°C at 80 mbar.[6][7] Experiment with different vacuum levels to find the optimal pressure that provides a good balance between boiling temperature and separation efficiency.
-
Use a Fractionating Column: A simple distillation setup may not be sufficient to separate components with close boiling points. Employing a fractionating column (e.g., Vigreux, packed) increases the number of theoretical plates, enhancing separation.
-
Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A high distillation rate can lead to co-distillation of impurities.
Column Chromatography
Q: My this compound is running too fast (high Rf) on the silica gel column, even with a non-polar eluent. How can I improve its retention?
A: High mobility on a silica gel column indicates that the eluent is too polar for the compound.
-
Decrease Eluent Polarity: Start with a very non-polar solvent system, such as a high percentage of hexane or heptane in ethyl acetate, and gradually increase the polarity.
-
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, a less polar stationary phase, such as alumina (neutral or basic), might be more suitable. Alternatively, for this polar compound, reverse-phase chromatography could be an effective option.
Q: The peaks are tailing during my column chromatography purification. What is causing this and how can I fix it?
A: Peak tailing can be caused by several factors, including column overloading, interactions with the stationary phase, or poor solvent choice.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Reduce the amount of crude material applied to the column.
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent or a modifier can sometimes improve peak shape. For acidic impurities like butanoic acid, adding a small amount of acetic acid or formic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine or ammonia in methanol can be used.[8]
-
Check for Compound Stability: this compound might be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.
Q: I am not getting good separation between this compound and a close-eluting impurity. What can I do?
A: Improving the resolution between two closely eluting compounds requires optimizing the chromatographic conditions.
-
Fine-tune the Solvent System: Use a shallow gradient of the polar solvent or run the column isocratically with a finely tuned solvent mixture to maximize separation.
-
Try a Different Solvent System: Sometimes, changing one of the solvents in the mobile phase (e.g., switching from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.
-
Use a Higher Resolution Column: A column with a smaller particle size or a longer length will provide more theoretical plates and better resolution.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 88.11 | 152-154 |
| 1,2-Butanediol | 90.12 | 192 |
| Butanone | 72.11 | 79.6 |
| 1-Butanol | 74.12 | 117.7 |
| Butanoic Acid | 88.11 | 163.5 |
Data sourced from publicly available chemical databases.
Table 2: Example Purification Data for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Fractional Vacuum Distillation | ~85 | >98 | ~70-80 | Pressure: 50-100 mbar, Vigreux column |
| Preparative HPLC | ~85 | >99 | ~60-70 | C18 column, Acetonitrile/Water gradient |
| Flash Chromatography | ~85 | ~95-98 | ~75-85 | Silica gel, Hexane/Ethyl Acetate gradient |
Note: The data in this table is illustrative and represents typical outcomes for these purification techniques. Actual results will vary depending on the specific experimental conditions and the composition of the crude mixture.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
Objective: To remove lower and higher boiling point impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, reducing the pressure to approximately 50-100 mbar.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction, which will likely contain lower boiling impurities such as butanone (Boiling point at 760 mmHg is 79.6°C).
-
Slowly increase the temperature to distill the main fraction of this compound (expected boiling point around 78°C at 80 mbar).[6][7]
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.
-
Collect the main fraction in a separate receiving flask.
-
Stop the distillation when the temperature starts to rise again, indicating the presence of higher boiling impurities like 1,2-butanediol (Boiling point at 760 mmHg is 192°C) and butanoic acid (Boiling point at 760 mmHg is 163.5°C).
-
Allow the system to cool down before releasing the vacuum.
-
Analyze the purity of the collected fractions using GC or HPLC.
Protocol 2: Preparative HPLC Purification of this compound
Objective: To achieve high purity this compound using preparative reverse-phase HPLC.
Materials:
-
Crude this compound, pre-filtered
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (optional modifier)
Procedure:
-
Dissolve the crude this compound in the mobile phase at a suitable concentration.
-
Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% water, 5% acetonitrile).
-
Develop a suitable gradient method. An example could be a linear gradient from 5% to 50% acetonitrile over 30 minutes.
-
Inject a small analytical amount first to determine the retention time of this compound and its impurities.
-
Based on the analytical run, program the fraction collector to collect the peak corresponding to this compound.
-
Perform the preparative injection. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Monitor the chromatogram and collect the desired fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Analyze the purity of the final product by analytical HPLC or GC.
Mandatory Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 5077-67-8 [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. Separation of 2-Butanone, 1-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 5077-67-8 | FH159084 | Biosynth [biosynth.com]
- 8. Chromatography [chem.rochester.edu]
Troubleshooting low conversion rates in 1-Hydroxy-2-butanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Hydroxy-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the aldol condensation of acetone and formaldehyde, and the oxidation of 1,2-butanediol. The oxidation of 1,2-butanediol can be achieved through chemical catalysis or biocatalysis using enzymes or whole-cell systems.[1][2][3] Another reported method involves the oxidation of 1,3-butanediol.[3][4]
Q2: What are the typical side products observed in this compound synthesis?
A2: Common byproducts depend on the synthetic route. In the aldol condensation method, self-polymerization of formaldehyde and formation of butenone during distillation can occur.[3] The oxidation of 1,2-butanediol may yield byproducts such as butanone, 1-butanol, and butanoic acid.[1]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through distillation.[3][4] For biocatalytic methods, the product is often extracted from the reaction mixture using a solvent like ethyl acetate before purification.[1] Recrystallization from a suitable solvent, such as 95% ethanol, can also be employed for purification.[5]
Q4: What are the key safety precautions to consider during the synthesis?
A4: this compound is a flammable liquid and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All reactions should be conducted in a well-ventilated fume hood. Sodium hydroxide, often used as a catalyst in aldol condensation, is a strong base and should be handled with care.[5]
Troubleshooting Guides
Low Conversion Rates in Aldol Condensation
Problem: The yield of this compound from the aldol condensation of acetone and formaldehyde is lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reactant Ratio | The traditional method often uses a large excess of acetone (e.g., 30:1 acetone to formaldehyde) to minimize formaldehyde self-polymerization.[3] Verify and optimize the molar ratio of your reactants. | An optimized ratio will favor the desired cross-aldol reaction, increasing the yield of this compound. |
| Suboptimal Catalyst Concentration | The concentration of the base catalyst (e.g., NaOH) is critical. Too low a concentration may result in a slow or incomplete reaction, while too high a concentration can promote side reactions.[7] Titrate the catalyst concentration to find the optimal level for your specific conditions. | A balanced catalyst concentration will maximize the reaction rate while minimizing byproduct formation. |
| Inadequate Temperature Control | Aldol condensations are often sensitive to temperature. Low temperatures (e.g., < 20°C) are typically favored to control the reaction rate and selectivity.[7] Monitor and control the reaction temperature closely. | Maintaining the optimal temperature will help prevent unwanted side reactions and improve the overall yield. |
| Formaldehyde Self-Polymerization | Formaldehyde has a strong tendency to self-polymerize in aqueous solutions.[3] Use freshly prepared formaldehyde solutions or paraformaldehyde. The slow addition of formaldehyde to the reaction mixture can also help. | Minimizing self-polymerization will increase the availability of formaldehyde for the desired reaction, thus improving the yield. |
Low Yield in Oxidation of 1,2-Butanediol (Biocatalytic)
Problem: The biocatalytic oxidation of 1,2-butanediol to this compound shows low conversion.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Enzyme activity is highly dependent on pH. The optimal pH for butanediol dehydrogenases involved in this conversion can be significantly alkaline (e.g., pH 8.0-11.0).[1] Measure and adjust the pH of your reaction mixture to the optimum for your specific biocatalyst. | Operating at the optimal pH will maximize enzyme activity and, consequently, the reaction rate and yield. |
| Incorrect Temperature | The reaction temperature affects both enzyme activity and stability. While the optimal temperature for the enzyme might be high (e.g., 50°C), the highest yield for whole-cell biocatalysis might be achieved at a lower temperature (e.g., 30°C) to maintain cell viability.[1] Optimize the reaction temperature for your specific biocatalytic system. | An optimal temperature will balance enzyme activity and stability, leading to a higher overall yield. |
| Enzyme Inhibition | Product inhibition can be a limiting factor in biocatalytic conversions.[8] Consider in-situ product removal techniques or using engineered enzymes with higher product tolerance. | Reducing product inhibition will allow the reaction to proceed to a higher conversion rate. |
| Insufficient Coenzyme Regeneration | Many dehydrogenases require a coenzyme like NAD+. In whole-cell systems, coenzyme regeneration is often linked to cellular metabolism. Ensure the reaction conditions support efficient coenzyme regeneration. For isolated enzyme systems, an effective coenzyme regeneration system is crucial. | Efficient coenzyme regeneration will ensure the catalytic cycle can continue, leading to higher product formation. |
| Low Biocatalyst Concentration | The concentration of the enzyme or whole cells can directly impact the reaction rate. Increase the wet cell weight (WCW) or enzyme concentration in the reaction.[1] | A higher biocatalyst concentration will generally lead to a faster reaction rate and higher conversion within a given timeframe. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation
Materials:
-
Acetone
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 5% aqueous solution)[3]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath to maintain a low temperature.
-
Add a significant molar excess of acetone to the flask. A common ratio is 30 parts acetone to 1 part formaldehyde.[3]
-
Begin stirring the acetone and allow it to cool in the ice bath.
-
Slowly add the sodium hydroxide solution to the cooled acetone with continuous stirring.
-
Add the formaldehyde solution dropwise from the dropping funnel to the acetone-base mixture over a period of time. Maintain a low temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to allow the reaction to proceed to completion.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to quench the reaction.
-
Set up a distillation apparatus and carefully distill the reaction mixture to separate the this compound from unreacted acetone and other byproducts. The purity of the initial distillate may be around 75% and may require redistillation.[3]
Protocol 2: Biocatalytic Synthesis of this compound from 1,2-Butanediol
Materials:
-
1,2-Butanediol
-
Engineered E. coli whole cells expressing a suitable diol dehydrogenase[1][2]
-
Buffer solution (e.g., phosphate buffer, pH 8.0)[1]
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate for extraction
-
Gas chromatograph (GC) for analysis
Procedure:
-
Cultivate the engineered E. coli cells under appropriate conditions to express the desired enzyme.
-
Harvest the cells by centrifugation and wash them with the buffer solution.
-
Prepare the reaction mixture by suspending a specific wet cell weight (e.g., 40 g/L) of the biocatalyst in the buffer solution containing the 1,2-butanediol substrate.[1]
-
Incubate the reaction mixture in a shaker at the optimal temperature (e.g., 30°C) and agitation speed.[1]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.
-
Once the reaction has reached the desired conversion, stop the reaction by centrifuging to remove the cells.
-
Extract the this compound from the supernatant using an equal volume of ethyl acetate.[1]
-
The organic phase containing the product can then be concentrated and further purified if necessary, for example, by distillation.
Visualizations
Caption: Reaction pathway for the base-catalyzed aldol condensation of acetone and formaldehyde.
Caption: Experimental workflow for the biocatalytic synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low conversion rates in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 8. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
Side reactions in the synthesis of 1-Hydroxy-2-butanone from formaldehyde and acetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-2-butanone from formaldehyde and acetone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, linking them to potential side reactions and offering solutions.
| Issue | Potential Cause (Side Reaction) | Recommended Solution |
| Low Yield of this compound | - Acetone Self-Condensation: Formation of higher molecular weight byproducts like mesityl oxide and isophorone.[1][2] - Polymerization: Formaldehyde can self-polymerize, or reaction products can polymerize, fouling catalyst surfaces.[1] - Sub-optimal Reaction Conditions: Incorrect temperature, reactant ratio, or catalyst activity can favor side reactions. | - Optimize Reactant Ratio: Use a significant excess of acetone to formaldehyde (e.g., 10:1 or higher) to favor the cross-aldol reaction over acetone self-condensation. - Control Temperature: Maintain a lower reaction temperature to disfavor the dehydration steps that lead to unsaturated ketones and subsequent side reactions. - Catalyst Selection: Employ a catalyst with high selectivity for the desired aldol addition. Basic ionic liquids have shown high selectivity. |
| Presence of a High-Boiling Point Impurity | - Isophorone Formation: This is a common byproduct from the self-condensation of three acetone molecules, particularly with basic catalysts.[1][2][3] | - Modify Catalyst: Consider using a milder base or a heterogeneous catalyst to reduce the rate of acetone self-condensation. - Purification: Isophorone can be separated from this compound by fractional distillation, although this can be challenging due to close boiling points. |
| Product Discoloration (Yellowing) | - Formation of Conjugated Systems: The formation of α,β-unsaturated ketones, such as methyl vinyl ketone and isophorone, which are known to be colored, can contribute to discoloration. - Polymerization: Polymer byproducts can also be colored. | - Minimize Dehydration: Avoid excessive heating during the reaction and purification steps to reduce the formation of conjugated unsaturated ketones. - Purification: Utilize techniques like vacuum distillation or chromatography to remove colored impurities. |
| Difficult Purification / Tarry Residue | - Polymerization: The formation of polymeric materials from formaldehyde or the reaction products can lead to a tarry residue that complicates purification.[1] | - Reaction Time: Optimize the reaction time to maximize the yield of the desired product before significant polymerization occurs. - Inhibitors: For reactions prone to polymerization, the addition of a small amount of a polymerization inhibitor might be considered, though compatibility with the reaction conditions must be verified. |
| Formation of an Unexpected Lower-Boiling Point Impurity | - Methyl Vinyl Ketone (MVK) Formation: Dehydration of the aldol addition product of acetone and formaldehyde can yield MVK.[1] | - Gentle Reaction Conditions: Use lower temperatures and shorter reaction times to minimize the dehydration of the initial aldol product. - Catalyst Choice: Certain catalysts, like V4+ vanadium phosphate, are selective for MVK formation, so these should be avoided if this compound is the desired product.[1] |
| Inconsistent Results / Poor Reproducibility | - Catalyst Deactivation: The catalyst can be deactivated by the adsorption of polymeric byproducts.[1] - Variability in Reagent Quality: The concentration and purity of the formaldehyde and acetone can affect the reaction outcome. | - Catalyst Regeneration: If using a solid catalyst, follow appropriate regeneration procedures (e.g., oxidation for vanadium phosphate catalysts).[1] - Reagent Quality Control: Use fresh, high-purity reagents and accurately determine their concentrations before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound from formaldehyde and acetone?
A1: The main side reactions include:
-
Acetone self-aldol condensation: Leading to the formation of diacetone alcohol, which can dehydrate to mesityl oxide. Further reaction with acetone can produce isophorone.[1][2][3]
-
Dehydration of the desired product: this compound can dehydrate to form methyl vinyl ketone (MVK).[1]
-
Formaldehyde self-polymerization: Especially in the presence of a base, formaldehyde can form paraformaldehyde.
-
Cannizzaro-type reactions of formaldehyde: In strongly basic conditions, formaldehyde can undergo disproportionation to formic acid and methanol.
-
Polymerization of unsaturated byproducts: MVK and other unsaturated species can polymerize, leading to catalyst fouling and the formation of tarry residues.[1]
Q2: How can I minimize the formation of isophorone?
A2: To minimize isophorone formation, you should favor the reaction of the acetone enolate with formaldehyde over its reaction with another acetone molecule. This can be achieved by:
-
Using a large excess of acetone.
-
Maintaining a relatively low concentration of the base catalyst.
-
Keeping the reaction temperature low to disfavor the multiple condensation and dehydration steps required for isophorone synthesis.
Q3: What is the role of the catalyst in determining the product distribution?
A3: The catalyst plays a crucial role.
-
Base catalysts (e.g., NaOH, KOH) are commonly used and promote the formation of the acetone enolate, which is the key nucleophile. However, strong bases can also promote acetone self-condensation and other side reactions.
-
Acid catalysts can also be used, proceeding through an enol intermediate.
-
Specialized catalysts have been developed to improve selectivity. For instance, V4+ vanadium phosphate catalysts have been shown to be selective for the formation of methyl vinyl ketone and isophorone, while V5+ phases tend to produce hydrocarbons.[1] Ionic liquids, such as tetraoctyl ammonium hydroxide, have been reported to give high selectivity (91.1%) towards this compound.
Q4: How does the reactant ratio of acetone to formaldehyde affect the reaction?
A4: The reactant ratio is a critical parameter. A large excess of acetone is generally recommended to maximize the formation of this compound. This is because a higher concentration of acetone increases the probability of its enolate reacting with formaldehyde (the desired cross-aldol reaction) rather than with another molecule of acetone (the undesired self-aldol condensation).
Q5: What are the ideal temperature conditions for this synthesis?
A5: Lower temperatures generally favor the aldol addition product (this compound) over the condensation products (e.g., methyl vinyl ketone). Elevated temperatures promote the dehydration step. Therefore, it is advisable to run the reaction at a controlled, lower temperature and to avoid excessive heat during workup and purification.
Quantitative Data on Product Distribution
The following table summarizes data from a study on the synthesis of this compound (HB) under supercritical conditions, illustrating the effect of initial formic acid concentration on the mass fraction of products and byproducts over time. While these conditions are not typical for a standard laboratory setting, they provide valuable insight into the reaction kinetics and the influence of an acidic catalyst (formic acid is a byproduct of formaldehyde disproportionation) on the product distribution.
| Reaction Time (min) | Initial Formic Acid (wt%) | Formaldehyde (wt%) | Methanol (wt%) | Formic Acid (wt%) | This compound (HB) (wt%) | Methyl Vinyl Ketone (MVK) (wt%) |
| 0.5 | 0 | 0.85 | 0.08 | 0.005 | 0.25 | 0.02 |
| 1.0 | 0 | 0.72 | 0.12 | 0.008 | 0.45 | 0.04 |
| 1.5 | 0 | 0.60 | 0.15 | 0.010 | 0.60 | 0.06 |
| 0.5 | 0.11 | 0.75 | 0.09 | 0.105 | 0.35 | 0.03 |
| 1.0 | 0.11 | 0.55 | 0.14 | 0.100 | 0.65 | 0.07 |
| 1.5 | 0.11 | 0.40 | 0.18 | 0.095 | 0.85 | 0.10 |
| 0.5 | 0.22 | 0.65 | 0.10 | 0.210 | 0.45 | 0.05 |
| 1.0 | 0.22 | 0.40 | 0.16 | 0.200 | 0.80 | 0.12 |
| 1.5 | 0.22 | 0.25 | 0.20 | 0.190 | 1.05 | 0.15 |
Data adapted from a study under supercritical conditions (543.15 K and 17 MPa) and is intended to illustrate trends rather than absolute values for standard lab conditions.
Experimental Protocols
A general procedure for the synthesis of this compound is provided below. Researchers should optimize conditions based on their specific equipment and desired outcomes.
Materials:
-
Acetone (ACS grade or higher)
-
Formaldehyde solution (e.g., 37% in water)
-
Base catalyst (e.g., 5% aqueous sodium hydroxide)
-
Apparatus for reaction under controlled temperature (e.g., round-bottom flask with a stirrer, addition funnel, and temperature bath)
-
Apparatus for extraction and distillation
Procedure:
-
Charge a reaction flask with a significant molar excess of acetone.
-
Cool the acetone in an ice bath to 0-5 °C with stirring.
-
Slowly add the base catalyst to the cooled acetone.
-
Add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a temperature rise.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to allow the reaction to proceed to completion.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute acetic acid or hydrochloric acid) to quench the reaction.
-
Perform a workup procedure, which may include extraction with an organic solvent and washing with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Note: This is a generalized protocol. The specific reactant ratios, catalyst concentration, reaction time, and purification method should be optimized to maximize the yield of this compound and minimize the formation of side products.
Reaction Pathway Diagrams
The following diagrams illustrate the main reaction pathway for the synthesis of this compound and the major competing side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing Enzymatic Production of 1-Hydroxy-2-butanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of 1-Hydroxy-2-butanone (HB).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for producing this compound (HB)? A1: The main strategy for HB biosynthesis is the enzymatic oxidation of 1,2-butanediol (1,2-BD). This is typically achieved using dehydrogenases. While HB is a stereoisomer of acetoin (3-hydroxy-2-butanone), the metabolic pathways are distinct. Acetoin is usually synthesized from pyruvate via enzymes like α-acetolactate synthase and α-acetolactate decarboxylase.
Q2: Which enzymes are most effective for converting 1,2-butanediol (1,2-BD) to HB? A2: Several types of dehydrogenases can catalyze this reaction. Studies have shown that butanediol dehydrogenases (BDH), secondary alcohol dehydrogenases (SADH), and glycerol dehydrogenases (GDH) are capable of oxidizing 1,2-BD to HB. Specifically, (2R, 3R)-BDH and (2S, 3S)-BDH from Serratia sp. T241 have been shown to efficiently transform (R)-1,2-BD and (S)-1,2-BD into HB, respectively.
Q3: What are the critical cofactors for the enzymatic production of HB from 1,2-BD? A3: The oxidation of 1,2-BD by dehydrogenases is a cofactor-dependent reaction, typically requiring NAD⁺ or NADP⁺. For whole-cell biocatalysis, efficient regeneration of these oxidized cofactors is crucial for sustained enzyme activity and high product yield.
Q4: Can I use a whole-cell biocatalyst instead of purified enzymes? A4: Yes. Engineered whole-cell biocatalysts, such as E. coli, are often preferred as they eliminate the need for costly enzyme purification and facilitate cofactor regeneration. Strains can be engineered to co-express the desired dehydrogenase with an NADH oxidase to regenerate NAD⁺, improving overall efficiency.
Q5: What is the difference between this compound and Acetoin? A5: this compound (CH₃CH₂COCH₂OH) and Acetoin (3-Hydroxy-2-butanone, CH₃CH(OH)COCH₃) are structural isomers. While both are α-hydroxy ketones, the positions of the hydroxyl and carbonyl groups differ. This means they are synthesized from different precursors and by different enzymatic pathways. HB is typically made from 1,2-butanediol, whereas acetoin is a common metabolite in microbial fermentation, synthesized from pyruvate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No HB Production | 1. Incorrect Enzyme Choice: The selected dehydrogenase may have low specificity for 1,2-BD. | 1. Screen a panel of dehydrogenases (BDHs, SADHs, GDHs) for activity with 1,2-BD. (See Table 1 for examples). |
| 2. Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal for your enzyme. | 2. Optimize reaction pH and temperature. The optimal pH for oxidation is often alkaline (pH 10-11), while the optimal temperature can be around 50°C for some BDHs. | |
| 3. Cofactor Limitation (NAD⁺): Insufficient NAD⁺ or lack of a regeneration system in whole-cell catalysis. | 3. For in vitro assays, ensure NAD⁺ is not limiting (e.g., 0.3 mM). For whole-cell systems, co-express an NADH oxidase (NoxE) to facilitate NAD⁺ regeneration. | |
| 4. Poor Enzyme Expression/Activity: Low protein expression levels or inactive (misfolded) protein in the host system. | 4. Optimize codon usage for your expression host. Use lower induction temperatures (e.g., 16-20°C) and inducer concentrations (e.g., IPTG) to improve soluble protein expression. | |
| High Byproduct Formation | 1. Substrate Impurities: The 1,2-BD substrate may contain impurities that are converted to byproducts. | 1. Verify the purity of your 1,2-BD substrate using GC or HPLC analysis. |
| 2. Endogenous Host Enzymes: Host enzymes may further metabolize HB or the substrate. | 2. Use knockout strains for relevant side-reaction pathways if known. For example, deleting genes for reductases that could convert HB back to 1,2-BD. | |
| 3. Overoxidation: The product HB might be further oxidized. | 3. Monitor the reaction over time to identify the optimal endpoint before significant byproduct formation occurs. Consider using an enzyme with high specificity for the primary alcohol group of 1,2-BD. | |
| Enzyme Instability | 1. Proteolysis: Degradation of the enzyme by host proteases. | 1. Use protease-deficient expression strains (e.g., E. coli BL21). Add protease inhibitors during cell lysis and purification. |
| 2. Thermal Denaturation: The reaction temperature is too high for the enzyme. | 2. Determine the enzyme's thermal stability profile and conduct the reaction at a temperature that balances activity and stability. | |
| 3. Inhibition: Product or substrate inhibition. | 3. Perform kinetic studies to determine if inhibition occurs. If so, consider a fed-batch or continuous process to maintain low concentrations of the inhibitory compound. |
Visual Guides: Workflows and Pathways
Caption: Workflow for developing an enzymatic process for this compound production.
Caption: Whole-cell catalysis pathway for this compound with cofactor regeneration.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity
This protocol is adapted for determining the activity of a purified dehydrogenase or crude cell lysate for the oxidation of 1,2-butanediol to this compound by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM Glycine-NaOH buffer, pH 9.5-11.0 (optimize for your enzyme).
-
Substrate Stock: 500 mM 1,2-butanediol in deionized water.
-
Cofactor Stock: 10 mM NAD⁺ in deionized water.
-
Enzyme solution (purified or crude cell lysate) diluted in cold reaction buffer.
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at the desired level (e.g., 37°C or 50°C).
-
Prepare the reaction mixture in a cuvette by adding the following (for a 1 mL final volume):
-
870 µL Reaction Buffer
-
100 µL Substrate Stock (final concentration: 50 mM)
-
30 µL Cofactor Stock (final concentration: 0.3 mM NAD⁺)
-
-
Mix by inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear.
-
Run a blank reaction without the substrate (1,2-butanediol) to correct for any background NADH production.
Calculation of Enzyme Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme
Where:
-
ΔA₃₄₀/min: The linear rate of absorbance change per minute (from your measurement, corrected for the blank).
-
ε: Molar extinction coefficient for NADH at 340 nm = 6.22 mM⁻¹cm⁻¹.
-
l: Path length of the cuvette (1 cm).
-
V_total: Total volume of the reaction (1 mL).
-
V_enzyme: Volume of the enzyme solution added (0.01 mL).
Reference Data
Table 1: Comparison of Enzymes for this compound (HB) Production Data summarized from studies on the oxidation of 1,2-butanediol (1,2-BD)
| Enzyme | Source Organism | Substrate | Specific Activity (U/mg) | Reference |
| (2R, 3R)-BDH | Serratia sp. T241 | 1,2-BD mixture | 5.02 | |
| (2S, 3S)-BDH | Serratia sp. T241 | 1,2-BD mixture | Not specified | |
| meso-BDH | Serratia sp. T241 | 1,2-BD mixture | Not specified |
Table 2: Optimal Reaction Conditions for Relevant Dehydrogenases
| Enzyme | Reaction | Optimal pH | Optimal Temperature (°C) | Reference |
| (2R, 3R)-BDH | 1,2-BD Oxidation | 11.0 | 50 | |
| (2S, 3S)-BDH | 1,2-BD Oxidation | 10.0 | 50 | |
| Cb-ACR | Acetoin Reduction | 6.5 | ~68 | |
| Cb-ACR | 2,3-BD Oxidation | 9.5 | ~68 |
Table 3: Whole-Cell Bioconversion Performance for HB Production Data from engineered E. coli expressing BDH, NADH oxidase (nox), and hemoglobin protein (vgb)
| Biocatalyst | Substrate | Substrate Conc. (mM) | Max HB Titer (mM) | Reference |
| E. coli (pET-rrbdh-nox-vgb) | (R)-1,2-BD | 440 | 341.35 | |
| E. coli (pET-ssbdh-nox-vgb) | (S)-1,2-BD | 360 | 188.80 |
Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2-butanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-butanone. Our aim is to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
There are conflicting reports regarding the aqueous solubility of this compound. While some sources describe it as insoluble, others provide high solubility values.[1] This discrepancy may arise from variations in experimental conditions, such as temperature and pH. It is recommended to determine the solubility under your specific experimental conditions.
Q2: I'm observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause?
Incomplete dissolution can be attributed to several factors:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Temperature: Solubility is often temperature-dependent. Your working temperature might be too low.
-
pH of the solution: The pH of your aqueous solution can influence the solubility of the compound.
-
Purity of the compound: Impurities in the this compound sample could affect its solubility.
Q3: Are there any safety precautions I should be aware of when handling this compound?
Yes, this compound is a flammable liquid and vapor.[1][2][3] It can also cause skin and serious eye irritation.[1][2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2][4] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4]
Troubleshooting Guide
Problem: Precipitate forms after preparing my aqueous solution of this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Solution is supersaturated. | Decrease the concentration of this compound. | Prepare a fresh solution at a lower concentration. |
| Temperature has decreased. | Gently warm the solution while stirring. | Place the solution in a water bath at 37°C and stir until the precipitate dissolves.[5] |
| Change in pH. | Measure and adjust the pH of the solution. | Use a calibrated pH meter to check the pH. If necessary, adjust the pH using dilute acid or base. |
Problem: The dissolution rate of this compound is too slow.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient agitation. | Increase the stirring speed or use a vortex mixer. | Ensure the solution is being stirred vigorously enough to create a vortex. |
| Low temperature. | Increase the temperature of the solution. | Warm the solution to 37°C in a water bath to aid dissolution.[5] |
| Particle size of the compound. | Use sonication to break down particle aggregates. | Place the solution in an ultrasonic bath for a short period.[5][6] |
Advanced Solubilization Strategies
For challenging cases where adjusting concentration, temperature, or pH is not sufficient, the following formulation strategies can be employed to enhance the solubility of this compound.
| Strategy | Description |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8] Commonly used co-solvents include DMSO, ethanol, and PEG300.[5][6] |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[7][8] Examples include Tween 80 and Pluronic F68.[6][8] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[7][9] |
Experimental Protocols
Protocol 1: Basic Aqueous Solution Preparation
-
Weigh the desired amount of this compound in a clean, dry container.
-
Add the desired volume of aqueous buffer to the container.
-
Stir the mixture using a magnetic stirrer at room temperature until the solid is fully dissolved.
-
If dissolution is slow or incomplete, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution using Heat and Sonication
-
Follow steps 1 and 2 from Protocol 1.
-
Place the container in a water bath set to 37°C.[5]
-
Continue stirring the solution.
-
If the compound is still not fully dissolved, place the container in an ultrasonic bath for 5-10 minutes.[5][6]
-
Visually inspect the solution to ensure all solid has dissolved.
Protocol 3: Formulation with Co-solvents
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., DMSO).[5][6] A common stock concentration is 100 mg/mL in DMSO.[5]
-
To prepare the final aqueous solution, add the co-solvent stock solution to the aqueous buffer dropwise while stirring.
-
For in vivo formulations, a common combination is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[6]
Visualizing Experimental Workflows
Caption: A flowchart for troubleshooting solubility issues.
Caption: Mechanisms for enhancing aqueous solubility.
References
- 1. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Antibiotic | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. hilarispublisher.com [hilarispublisher.com]
Calibration curve issues in GC analysis of 1-Hydroxy-2-butanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography (GC) analysis of 1-Hydroxy-2-butanone, with a specific focus on calibration curve-related problems.
Troubleshooting Guide
This guide addresses common problems observed during the GC analysis of this compound, presenting them in a question-and-answer format to help you quickly identify and resolve issues.
Question: Why is my calibration curve for this compound consistently non-linear, showing a decreasing response at higher concentrations?
Answer: Non-linearity in the calibration curve for this compound, particularly a plateau or decrease in response at higher concentrations, can be attributed to several factors. The most probable causes are thermal degradation of the analyte in the GC inlet, on-column degradation, or detector saturation. This compound can be susceptible to thermal decomposition, especially at elevated injector temperatures.
Troubleshooting Steps:
-
Lower the Injector Temperature: Start by systematically lowering the injector port temperature. A starting point could be 20-30°C above the boiling point of the solvent and then gradually decreasing it.
-
Use a Split/Splitless Inlet: If you are using a splitless injection, the longer residence time in the hot inlet can exacerbate thermal degradation. Switch to a split injection with a moderate to high split ratio to minimize the time the analyte spends in the injector.
-
Check for Active Sites: Active sites in the injector liner (e.g., silanol groups) can catalyze the degradation of this compound. Use a deactivated liner and consider replacing it regularly.
-
Evaluate Column Bleed and Inertness: An old or poorly conditioned column can have active sites that promote analyte degradation. Condition the column according to the manufacturer's instructions. If the problem persists, consider using a more inert column.
Question: My peak shape for this compound is poor, showing significant tailing. How can I improve it?
Answer: Peak tailing for polar compounds like this compound is often caused by secondary interactions with active sites within the GC system. The hydroxyl group of the analyte can form hydrogen bonds with silanol groups on the surface of the injector liner and the column stationary phase.
Troubleshooting Steps:
-
System Deactivation: Ensure all components in the sample path are properly deactivated. This includes the injector liner and the first few meters of the analytical column. Using a guard column can also help protect the analytical column from non-volatile residues.
-
Column Choice: If you are using a non-polar column, consider switching to a mid-polar or polar column that is more compatible with the analyte.
-
Derivatization: A highly effective solution is to derivatize the this compound to block the active hydroxyl group. Silylation is a common and effective derivatization technique for this purpose.
Question: I'm observing inconsistent peak areas for my calibration standards, leading to poor reproducibility. What could be the cause?
Answer: Poor reproducibility of peak areas can stem from several sources, including sample preparation, injection technique, and the stability of the analyte in the prepared standards.
Troubleshooting Steps:
-
Standard Stability: this compound in solution may not be stable over long periods, especially at room temperature. Prepare fresh calibration standards daily and store them at a low temperature (e.g., 4°C) when not in use.
-
Injection Volume and Technique: Ensure your autosampler is functioning correctly and that the injection volume is consistent. If performing manual injections, ensure a consistent and rapid injection technique.
-
Matrix Effects: If your samples are in a complex matrix, other components in the matrix can affect the volatilization and transfer of this compound into the column, leading to either enhancement or suppression of the signal. Prepare your calibration standards in a matrix that closely matches your samples (matrix-matched calibration).
Frequently Asked Questions (FAQs)
Q1: What are the typical GC conditions for analyzing this compound?
A1: While optimal conditions can vary depending on the specific instrument and column, a general starting point for the GC analysis of this compound is provided in the table below.
| Parameter | Recommended Setting |
| Inlet Temperature | 250°C (can be optimized lower to prevent degradation) |
| Detector Temperature | 300°C |
| Column Temperature Program | Initial Temperature: 80°C (hold for 5 min) |
| Ramp Rate: 2°C/min to 150°C | |
| Carrier Gas | Helium or Nitrogen |
| Column Type | A chiral column such as Supelco β-DEX™ 120 (30-m length, 0.25-mm inner diameter) has been used successfully.[1] A mid-polar column is also a suitable alternative. |
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: While not strictly necessary in all cases, derivatization is highly recommended to improve peak shape, reduce tailing, and enhance the thermal stability of this compound.[2] Silylation of the hydroxyl group is a common and effective approach.
Q3: What is silylation and how does it help in the GC analysis of this compound?
A3: Silylation is a chemical reaction that replaces the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group. This makes the molecule more volatile, less polar, and more thermally stable, resulting in better chromatographic performance.
Q4: Can this compound undergo enolization during GC analysis?
A4: Yes, as an alpha-hydroxy ketone, this compound can exist in equilibrium with its enol tautomer.[3][4] High temperatures in the GC inlet can favor the formation of the enol form, which may have a different retention time and response factor, potentially leading to peak broadening or split peaks. Using lower injector temperatures and a well-deactivated system can help minimize this effect.
Experimental Protocols
Protocol: Silylation of this compound for GC Analysis
This protocol provides a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) or other suitable catalyst
-
Anhydrous pyridine or other suitable solvent
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., pyridine) to prepare a stock solution.
-
Derivatization Reaction:
-
In a GC vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA.
-
Add 10 µL of TMCS as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC.
Note: This is a general protocol. The reaction time, temperature, and reagent ratios may need to be optimized for your specific application.
Visualizations
Caption: Troubleshooting workflow for GC calibration curve issues.
Caption: Silylation derivatization pathway for this compound.
References
Technical Support Center: Kinetic Modeling of 4-Hydroxy-2-Butanone Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic modeling of 4-hydroxy-2-butanone (HB) formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the formation of 4-hydroxy-2-butanone?
4-hydroxy-2-butanone is typically synthesized through the aldol condensation of acetone and formaldehyde.[1][2][3][4][5] This reaction can be carried out under various conditions, including in the liquid phase with a catalyst or non-catalytically in a supercritical state.[1][2][4][5]
Q2: What is the proposed reaction mechanism for the non-catalytic formation of 4-hydroxy-2-butanone in supercritical water?
In supercritical conditions, a small amount of formic acid is generated from the non-catalytic self-disproportionation of formaldehyde.[4] This in-situ generated formic acid then acts as a catalyst for the main reactions: the formation of 4-hydroxy-2-butanone and its subsequent dehydration to methyl vinyl ketone (MVK).[1][2][3][4]
Q3: What are the key side reactions to consider during the synthesis of 4-hydroxy-2-butanone?
Several side reactions can occur, particularly at high temperatures and pressures. These include:
-
Dehydration of 4-hydroxy-2-butanone: This reaction forms methyl vinyl ketone (MVK).[1][6]
-
Formaldehyde disproportionation: Formaldehyde can undergo self-disproportionation, especially in the presence of hydroxyl ions.[2][3]
-
Cross-disproportionation of formaldehyde and formic acid: This reaction is a significant consumption pathway for the formic acid catalyst.[1][2][3]
-
Further aldol condensations: MVK can react with formaldehyde to produce 2-hydroxyethyl vinyl ketone (HVK), which can then dehydrate to divinyl ketone (DVK).[5][6]
Troubleshooting Guide
Q4: My yield of 4-hydroxy-2-butanone is lower than expected, and I observe a significant amount of methyl vinyl ketone (MVK). What could be the cause?
High levels of MVK indicate a high rate of dehydration of the desired product, 4-hydroxy-2-butanone. This is often favored by:
-
High temperatures: The activation energy for the dehydration of 4-hydroxy-2-butanone is higher than that for its formation, meaning higher temperatures will favor MVK production.[4]
-
High formic acid concentration: Formic acid catalyzes both the formation and dehydration of 4-hydroxy-2-butanone.[2][3]
-
Longer residence times: Increased reaction time can lead to more significant dehydration of the initial product.
To mitigate this, consider optimizing the reaction temperature and residence time.
Q5: The concentration of formic acid in my reaction is decreasing more rapidly than predicted by the kinetic model. Why is this happening?
A rapid decrease in formic acid concentration is likely due to its consumption through a cross-disproportionation reaction with formaldehyde.[1][2][3] This reaction can significantly impact the overall reaction kinetics by reducing the amount of available catalyst. It is crucial to include this reaction in your kinetic model for accurate predictions, especially at high formaldehyde concentrations.
Q6: I am detecting unexpected peaks in my gas chromatography (GC) analysis. What could these be?
Besides the main products and reactants, you might observe peaks corresponding to side products. Common byproducts include:
-
Methanol: Formed from the disproportionation of formaldehyde.[2]
-
2-Hydroxyethyl vinyl ketone (HVK) and Divinyl ketone (DVK): These result from the subsequent reactions of MVK with formaldehyde.[5][6]
-
Methyl formate: This can also be found as a minor product in formaldehyde reactions.[5]
Confirm the identity of these peaks using a mass spectrometry (MS) detector.
Experimental Protocols
Detailed Methodology for Kinetic Experiments in Supercritical State
This protocol is based on studies of 4-hydroxy-2-butanone synthesis in a supercritical fluid reaction system.[1][3][5]
-
Materials:
-
Apparatus:
-
Procedure:
-
The experiments are typically conducted in a continuous flow-type reactor.[4]
-
Acetone is preheated to the desired reaction temperature (e.g., 523.15 K to 563.15 K).[1][2][3]
-
The preheated acetone is mixed with the aqueous formaldehyde solution at the reactor inlet.[1][5]
-
The system pressure is maintained using a back-pressure valve (e.g., at 17 MPa).[1][2][3][5]
-
Liquid-phase samples are collected at different residence times, which are controlled by adjusting the flow rates.[1][5]
-
The collected samples are then analyzed by GC-FID and GC-MS to determine the concentrations of reactants and products.[1][3][7]
-
Analytical Method: Gas Chromatography (GC)
-
Column: BP-WAX capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.[1][2][3]
-
Oven Temperature Program:
-
Quantification: Internal standards are used for quantitative analysis. For example, 2-pentanone for methanol and 2-heptanol for 4-hydroxy-2-butanone.[1][2][3]
Data Presentation
Table 1: Kinetic Parameters for the Formation of 4-Hydroxy-2-Butanone and Related Reactions in Supercritical State
| Reaction | Pre-exponential Factor | Activation Energy (kJ/mol) | Reference |
| Formation of 4-hydroxy-2-butanone | 5.49 × 10⁸ mol⁻¹·⁵ L¹·⁵ min⁻¹ | 87.7 | [3] |
| Dehydration of 4-hydroxy-2-butanone | 1.33 × 10¹⁰ mol⁻⁰·⁵ L⁰·⁵ min⁻¹ | 109.2 | [3] |
| Self-disproportionation of formaldehyde | 1.28 × 10⁷ mol⁻¹·⁹ L¹·⁹ min⁻¹ | 82.5 | [3] |
| Cross-disproportionation of formaldehyde & formic acid | 1.95 × 10¹⁰ mol⁻¹ L¹ min⁻¹ | 100.9 | [3] |
| Formation of 4-hydroxy-2-butanone (alternative) | - | 97.5 ± 3.5 | [4] |
| Dehydration of 4-hydroxy-2-butanone (alternative) | - | 120.6 ± 5.8 | [4] |
| Formation of 4-hydroxy-2-butanone (ionic liquid catalyst) | - | 49.8 | [4][8] |
Visualizations
Caption: Reaction pathway for 4-hydroxy-2-butanone synthesis.
Caption: Experimental workflow for kinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Hydroxy-2-butanone | High-Purity Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethambutol Synthesis: 1-Hydroxy-2-butanone as a Biocatalytic Precursor Versus Traditional Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to ethambutol, a crucial first-line antituberculosis drug. We will focus on a novel biocatalytic pathway starting from 1-Hydroxy-2-butanone and compare its performance with established industrial methods that utilize intermediates such as (S)-(+)-2-amino-1-butanol derived from traditional chemical synthesis. This comparison includes a detailed look at reaction pathways, experimental data on yields and purity, and comprehensive experimental protocols.
Executive Summary
The synthesis of ethambutol traditionally relies on the alkylation of the key chiral intermediate, (S)-(+)-2-amino-1-butanol, with 1,2-dichloroethane. The primary differentiation between the various synthetic routes lies in the method of obtaining this critical intermediate. While established industrial methods often involve multi-step chemical syntheses starting from precursors like 1-butene or 1-nitropropane, a promising alternative route utilizes the biocatalytic conversion of this compound. This enzymatic approach offers the potential for high stereoselectivity and environmentally benign reaction conditions. This guide will delve into the specifics of these pathways to provide a clear comparison for researchers and drug development professionals.
Comparison of Synthetic Intermediates and Pathways
The choice of intermediate significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of ethambutol synthesis. Here, we compare the novel biocatalytic route starting from this compound with the more conventional chemical synthesis pathways for producing the pivotal intermediate, (S)-(+)-2-amino-1-butanol.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the different synthetic routes to ethambutol, providing a clear comparison of their performance metrics.
Table 1: Synthesis of the Key Intermediate: (S)-(+)-2-amino-1-butanol
| Starting Material | Synthetic Approach | Key Steps | Reported Yield | Enantiomeric Excess (e.e.) / Purity | Reference |
| This compound | Biocatalytic (Engineered Amine Dehydrogenase) | Asymmetric Reductive Amination | Up to 99% conversion | >99% e.e. | [1] |
| 1-Butene | Chemical Synthesis | Reaction with chlorine and acetonitrile, followed by hydrolysis and resolution | 50.7% (for racemic 2-aminobutanol) | High purity after resolution | [2] |
| 1-Nitropropane | Chemical Synthesis | Condensation with formaldehyde, reduction, and resolution | - | High purity after resolution | [1] |
| L-2-Aminobutyric Acid | Chemical Synthesis | Reduction of the carboxylic acid | - | High purity | [3] |
| (R)-Butane-1,2-diol | Chemical Synthesis | Multi-step chemical conversion | 53% (overall) | 98% e.e. | [4] |
Table 2: Final Step - Synthesis of Ethambutol from (S)-(+)-2-amino-1-butanol
| Starting Materials | Reaction Conditions | Reported Yield | Purity | Reference |
| (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane | Reaction at 110-140°C | 80-96% | >99% | [3][5][6] |
| (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane (in low-boiling solvent) | Reaction at 70-80°C with ammonia neutralization | 95.6% | 99.7% | [5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to ethambutol.
Detailed Experimental Protocols
Key Experiment 1: Biocatalytic Synthesis of (S)-2-amino-1-butanol from this compound
This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of this compound.[1]
Materials:
-
This compound
-
Engineered Amine Dehydrogenase (e.g., SpAmDH variant wh84)
-
Ammonium chloride/ammonia buffer (1 M, pH 8.5)
-
NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Lysozyme
-
DNase I
-
Potassium phosphate buffer (50 mM, pH 7.4)
Procedure:
-
Cell Lysis and Enzyme Preparation:
-
Culture E. coli cells expressing the engineered AmDH.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in potassium phosphate buffer.
-
Add lysozyme and DNase I and incubate to lyse the cells.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Reductive Amination Reaction:
-
In a reaction vessel, combine the ammonium chloride/ammonia buffer, NAD⁺, glucose, and GDH.
-
Add the prepared AmDH enzyme solution.
-
Initiate the reaction by adding this compound to the desired concentration (e.g., 100-200 mM).
-
Incubate the reaction mixture at 30°C with agitation for approximately 24 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product, (S)-2-amino-1-butanol, can be isolated and purified using standard techniques.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Expected Outcome:
-
Conversion rates of 91-99% have been reported for substrate concentrations of 100-200 mM.[1]
-
Enantiomeric excess is expected to be greater than 99%.[1]
Key Experiment 2: Synthesis of Ethambutol from (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane
This protocol describes a common industrial method for the final step in ethambutol synthesis.[3][7]
Materials:
-
(S)-(+)-2-amino-1-butanol
-
1,2-dichloroethane
-
Absolute ethanol (optional, as a solvent)
-
Hydrochloric acid in ethanol (for hydrochloride salt formation)
Procedure:
-
Condensation Reaction:
-
In a three-neck flask equipped with a stirrer and condenser, charge an excess of (S)-(+)-2-amino-1-butanol.
-
Heat the aminobutanol to approximately 110°C with stirring.
-
Slowly add 1,2-dichloroethane over a period of about 2 hours, maintaining the temperature between 110°C and 140°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.
-
-
Work-up and Product Isolation:
-
After the reaction, recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation.
-
Cool the reaction mixture to about 70°C and add absolute ethanol.
-
Slowly cool the solution to around 30°C and then add an ethanol solution of hydrochloric acid to adjust the pH to 3-3.5, precipitating the ethambutol dihydrochloride.
-
Further cool the mixture to 8-10°C to complete the crystallization.
-
Collect the solid product by suction filtration and dry.
-
Expected Outcome:
-
Yields of ethambutol hydrochloride are typically in the range of 80-81%.[2][7]
-
The purity of the final product is generally high, often exceeding 99.8%.[3]
Conclusion
The traditional chemical synthesis routes for ethambutol, while well-established, often involve multiple steps, the use of harsh reagents, and a resolution step to obtain the desired stereoisomer of the key intermediate, (S)-(+)-2-amino-1-butanol. In contrast, the emerging biocatalytic pathway starting from this compound presents a more direct and stereoselective approach to this crucial intermediate. The use of engineered enzymes allows for the synthesis of (S)-(+)-2-amino-1-butanol with very high enantiomeric excess and conversion rates under mild reaction conditions.
While the final condensation step to form ethambutol remains the same, the improved synthesis of the key intermediate via the biocatalytic route offers significant advantages in terms of efficiency, stereoselectivity, and potential for a more environmentally friendly process. For researchers and drug development professionals, the exploration and optimization of this biocatalytic pathway could lead to more sustainable and cost-effective manufacturing of ethambutol. Further research focusing on the integration of the enzymatic step with the final chemical condensation in a streamlined process would be a valuable next step.
References
- 1. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
- 6. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 7. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1-Hydroxy-2-butanone: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. 1-Hydroxy-2-butanone, a valuable building block, can be synthesized through both traditional chemical methods and burgeoning enzymatic routes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparing Synthesis Methods
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and conditions versus selectivity and environmental impact. Chemical methods often boast faster reaction times but may require harsh conditions and exhibit lower selectivity. In contrast, enzymatic methods operate under mild conditions with high chemo- and stereoselectivity, offering a greener alternative.
| Parameter | Chemical Synthesis (Oxidation of 1,2-Butanediol) | Enzymatic Synthesis (Whole-Cell Biocatalysis) |
| Catalyst/Enzyme | CuO:ZnO:ZrO₂:Al₂O₃ | Engineered E. coli expressing (2R, 3R)- and (2S, 3S)-Butanediol Dehydrogenase (BDH) |
| Substrate | 1,2-Butanediol | Racemic 1,2-Butanediol |
| Product Yield | Molar fraction of 98.1%[1] | Up to 341.35 mM from (R)-1,2-BD; 188.80 mM from (S)-1,2-BD[1] |
| Space-Time Yield | 19.71 g/day [1] | Not explicitly reported, but biotransformation takes 12-24 hours[1] |
| Reaction Temperature | High temperatures (specifics not detailed in cited literature) | 30°C[1] |
| Reaction pH | Not specified (typically neutral or slightly alkaline) | 8.0[1] |
| Selectivity | Good selectivity with some byproducts (butanone, 1-butanol, butanoic acid)[1] | High chemo- and stereoselectivity (can resolve racemic mixtures)[1] |
| Reaction Time | Not explicitly detailed, but likely continuous flow | 12-24 hours[1] |
| Environmental Impact | Higher energy consumption, potential for metal catalyst leaching | Milder conditions, biodegradable catalyst, aqueous medium |
Experimental Protocols: A Detailed Look
Chemical Synthesis: Oxidation of 1,2-Butanediol
The predominant chemical route to this compound is the catalytic oxidation of 1,2-butanediol. A common catalyst employed for this transformation is a mixed metal oxide composition.
Catalyst: CuO:ZnO:ZrO₂:Al₂O₃ in a molar ratio of 12:1:2:2[1].
Reaction Conditions:
-
Reactant: 1,2-Butanediol
-
Catalyst Loading: Specifics not detailed in the available literature.
-
Temperature and Pressure: While exact parameters are not provided in the search results, such gas-phase oxidations over metal catalysts typically require elevated temperatures.
-
Reaction Time: The process is often run in a continuous flow reactor, making a direct comparison of batch reaction times challenging.
Product Purification: The product stream, containing this compound and byproducts such as butanone, 1-butanol, and butanoic acid, is typically purified by distillation[1].
Enzymatic Synthesis: Whole-Cell Biotransformation of 1,2-Butanediol
This method utilizes genetically engineered Escherichia coli cells overexpressing butanediol dehydrogenases to convert 1,2-butanediol into this compound. This approach offers high selectivity and operates under mild, aqueous conditions.
Biocatalyst: Whole cells of E. coli co-expressing (2R, 3R)-butanediol dehydrogenase or (2S, 3S)-butanediol dehydrogenase, along with an NADH oxidase for cofactor regeneration[1].
Experimental Protocol:
-
Cell Culture and Induction: The engineered E. coli strains are cultured in a suitable growth medium. Expression of the desired enzymes is induced by the addition of an inducing agent, such as IPTG, followed by further incubation to allow for protein expression.
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation and washed to prepare a wet cell paste.
-
Biotransformation Reaction:
-
A reaction mixture is prepared in a 50 mM potassium phosphate buffer (pH 8.0)[1].
-
The wet induced cells are added to the buffer to a final concentration of 40 g/L[1].
-
The substrate, a racemic mixture of 1,2-butanediol, is added to a final concentration of 800 mM[1].
-
The reaction is carried out in a conical flask at 30°C with shaking for 12 to 24 hours[1].
-
-
Product Analysis and Purification: The reaction mixture is centrifuged to remove the cells. The supernatant, containing the product, is then analyzed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Purification can be achieved through standard chromatographic techniques.
Visualizing the Processes
To better illustrate the workflows and reaction pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Chemical oxidation pathway of 1,2-butanediol.
Caption: Enzymatic oxidation pathways of 1,2-butanediol enantiomers.
References
A Comparative Guide to Analytical Methods for 1-Hydroxy-2-butanone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Hydroxy-2-butanone, a key intermediate and flavor compound, is critical. This guide provides a comparative overview of validated analytical methods for its determination, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different validated methods for the quantification of this compound (also known as acetoin).
| Parameter | GC-MS | UPLC-PDA | RP-HPLC | IE-HPLC |
| Linearity Range | 0.1 - 100 mg/L[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | < 0.1 mg/L[1] | 0.000211 mg/mL[2] | 0.0112 mg/mL[2] | 0.00569 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.1 mg/L[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated | 100.4 - 101.3%[2] | 100.8 - 102.1%[2] | 100.5 - 101.7%[2] |
| Precision (%RSD) | Not explicitly stated | < 0.56%[2] | < 1.47%[2] | < 1.35%[2] |
Visualizing the Workflow: Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Acetoin and Diacetyl[1]
This method is suitable for the simultaneous determination of acetoin and diacetyl in alcoholic beverages.
-
Sample Preparation:
-
Neutralize the sample.
-
Extract the analytes from the neutralized sample using ethyl acetate. This step is crucial as it prevents the decomposition of α-acetolactate into diacetyl or acetoin, ensuring accurate measurement.
-
-
Instrumentation:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection: The ethyl acetate extract is injected into the GC.
-
-
Chromatographic Conditions:
-
Specific column, temperature program, and carrier gas flow rate should be optimized to achieve good separation of acetoin and diacetyl from other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for quantification and identification.
-
-
Quantification:
-
A calibration curve is generated by analyzing standard solutions of acetoin and diacetyl of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection for Acetoin[2]
This method offers a rapid and sensitive analysis of acetoin in bacterial culture fluid.
-
Sample Preparation:
-
Centrifuge the bacterial culture to remove cells.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Instrumentation:
-
Instrument: UPLC system equipped with a Photodiode Array (PDA) detector.
-
Column: Acquity BEH C18 column (2.1 mm × 100 mm, 1.7 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 30 mM phosphoric acid–1% acetonitrile.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 6 minutes.
-
-
Detection:
-
Detector: Photodiode Array (PDA) detector. The absorption intensity is highest at 190 nm.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from acetoin standards.
-
Reversed-Phase and Ion-Exchange High-Performance Liquid Chromatography (RP-HPLC and IE-HPLC)[2]
These conventional HPLC methods are also applicable for acetoin quantification.
-
Sample Preparation:
-
Similar to the UPLC method, samples are typically centrifuged and filtered prior to analysis.
-
-
Instrumentation:
-
Instrument: Standard HPLC system with a suitable detector (e.g., UV-Vis or PDA).
-
Column:
-
RP-HPLC: A C18 or similar reversed-phase column.
-
IE-HPLC: An ion-exchange column.
-
-
-
Chromatographic Conditions:
-
Mobile Phase: The mobile phase composition will vary depending on the column and specific application. For example, a phosphoric acid solution in water can be used for its low cost and stable pH.
-
Flow Rate, Column Temperature, Injection Volume: These parameters need to be optimized for the specific method.
-
-
Detection:
-
A UV-Vis or PDA detector is commonly used.
-
-
Quantification:
-
Calibration curves are used for the determination of acetoin concentration in the samples.
-
References
Comparative study of catalysts for 1,2-butanediol oxidation to 1-Hydroxy-2-butanone
A comparative analysis of catalysts for the selective oxidation of 1,2-butanediol to 1-hydroxy-2-butanone is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of catalyst performance, supported by available experimental data, and outlines detailed methodologies for the key experiments.
Catalyst Performance Comparison
The selective oxidation of the secondary hydroxyl group in 1,2-butanediol is the desired pathway to yield this compound. While extensive comparative studies for this specific reaction are limited in publicly available literature, data from studies on analogous C3 and C4 diol oxidations, alongside specific examples for 1,2-butanediol, provide valuable insights into catalyst selection and performance.
The primary catalysts investigated for this transformation fall into two main categories: mixed metal oxides and supported noble metals.
Data Summary
| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |
| Mixed Metal Oxides | |||||||
| CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | - | Air/O₂ | Not Specified | Not Specified | 98.1 (molar fraction) | Not Specified | [1] |
| Supported Noble Metals | |||||||
| Cu/SiO₂ | SiO₂ | - (Dehydrogenation) | 200-280 | ~25-70 | High | Not Specified | [2] |
| Supported Au, Pd, Pt, and bimetallics (e.g., Au-Pd, Au-Pt) | Various (e.g., C, TiO₂, Al₂O₃) | O₂/Air | ~60-140 | High (in analogous reactions) | High (in analogous reactions) | High (in analogous reactions) | [3][4][5] |
| Other Systems | |||||||
| Na₂WO₄·2H₂O | - | H₂O₂ | Not Specified | 29.2 | Decreases with time and temperature | Not Specified | [6] |
Note: Data for supported noble metal catalysts are largely inferred from studies on the oxidation of 1,2-propanediol due to the scarcity of direct comparative data for 1,2-butanediol. The performance of these catalysts is expected to be similar for 1,2-butanediol oxidation.
Experimental Protocols
Detailed experimental methodologies are critical for reproducing and building upon existing research. Below are generalized protocols for catalyst preparation and the catalytic oxidation of 1,2-butanediol.
Catalyst Preparation: Co-precipitation for Mixed Metal Oxides
This method is suitable for preparing catalysts like the CuO:ZnO:ZrO₂:Al₂O₃ system.[7]
-
Precursor Solution Preparation: Prepare an aqueous solution of the metal nitrates (e.g., copper(II) nitrate, zinc nitrate, zirconium oxynitrate, aluminum nitrate) in the desired molar ratio.
-
Precipitation: Add a precipitating agent (e.g., a solution of sodium carbonate or sodium hydroxide) dropwise to the metal nitrate solution under vigorous stirring at a constant pH and temperature.
-
Aging: Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) to ensure complete precipitation and formation of a homogeneous mixture.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Drying and Calcination: Dry the filter cake overnight in an oven (e.g., at 100-120°C) and then calcine it in air at a high temperature (e.g., 400-600°C) for several hours to obtain the final mixed oxide catalyst.
Catalyst Preparation: Impregnation for Supported Noble Metal Catalysts
This is a common method for preparing catalysts like Cu/SiO₂ or supported platinum group metal catalysts.
-
Support Pre-treatment: Dry the support material (e.g., SiO₂) at an elevated temperature to remove adsorbed water.
-
Impregnation: Prepare a solution of the metal precursor (e.g., copper nitrate for Cu/SiO₂). Add the support to this solution and stir for several hours to ensure uniform wetting and adsorption of the precursor onto the support surface.
-
Drying: Remove the solvent by evaporation under reduced pressure or by gentle heating.
-
Calcination and Reduction: Calcine the dried material in air to decompose the precursor to the metal oxide. Subsequently, reduce the metal oxide to the active metallic state by heating in a stream of a reducing gas like hydrogen.
Catalytic Oxidation of 1,2-Butanediol
The following is a general procedure for the liquid-phase oxidation of 1,2-butanediol.
-
Reactor Setup: The reaction is typically carried out in a batch reactor (e.g., a stirred autoclave) equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller.
-
Reaction Mixture: Charge the reactor with the catalyst, the solvent (if any), and 1,2-butanediol.
-
Reaction Conditions: Pressurize the reactor with the oxidant (e.g., air or pure oxygen) to the desired pressure. Heat the reactor to the target temperature and start the stirring.
-
Sampling and Analysis: Withdraw liquid samples periodically from the reactor. Analyze the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 1,2-butanediol and the selectivity towards this compound and other products.
-
Product Identification: Confirm the identity of the products using techniques such as GC-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of catalysts for 1,2-butanediol oxidation.
Reaction Pathway
The oxidation of 1,2-butanediol can proceed through different pathways. The desired pathway involves the selective oxidation of the secondary hydroxyl group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Oxidation of 1,2-Propanediol by Supported Gold-Based Nanoparticulate Catalysts -ORCA [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Purity Analysis of Commercially Available 1-Hydroxy-2-butanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. 1-Hydroxy-2-butanone, a key intermediate in various synthetic processes, is commercially available from several suppliers. This guide provides a comparative analysis of the stated purity of this compound from different vendors, along with detailed experimental protocols for its purity determination using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Commercial Supplier Purity Overview
The purity of this compound as advertised by various chemical suppliers is summarized in the table below. It is important to note that these values are as stated by the suppliers and have not been independently verified. For critical applications, it is always recommended to perform an in-house purity analysis.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich | 96% | 5077-67-8 |
| ChemScene | ≥95% | 5077-67-8 |
| GlpBio | >96.00% | 5077-67-8 |
Experimental Protocols for Purity Analysis
Accurate determination of this compound purity can be achieved through established analytical techniques such as HPLC and GC. Below are detailed protocols for these methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a reliable method for quantifying non-volatile and thermally sensitive compounds. A reverse-phase HPLC method can be effectively employed for the analysis of this compound.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound standard of known purity
-
Commercial this compound samples
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a known amount of the commercial this compound sample and dissolve it in the mobile phase to a similar concentration as the standard solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: The purity of the commercial sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standards.
Gas Chromatography (GC) Method
GC is a powerful technique for separating and analyzing volatile compounds. It is well-suited for determining the purity of this compound and identifying volatile impurities.[1] Potential by-products from its synthesis, such as butanone, 1-butanol, and butanoic acid, can be detected using this method.[1]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
This compound standard of known purity
-
Commercial this compound samples
-
Suitable solvent for dilution (e.g., methanol or dichloromethane, GC grade)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the commercial this compound sample in the same solvent and at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 180°C at 10°C/min
-
Hold at 180°C for 5 minutes
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Analysis: Inject the standard solution to determine its retention time. Then, inject the sample solution.
-
Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of commercially available this compound.
References
Navigating Biochemical Assays: A Comparative Guide to the Cross-reactivity of 1-Hydroxy-2-butanone
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biochemical assays is paramount to ensuring data integrity. This guide provides a comprehensive comparison of 1-hydroxy-2-butanone and its potential for interference in common enzymatic assays, offering insights into its biochemical behavior and comparing it with structurally similar compounds.
This compound, a simple alpha-hydroxy ketone, is a molecule of interest in various fields. It is a natural product found in some foods, a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol, and has applications as a flavoring agent.[1][2] Its structure, featuring both a hydroxyl and a carbonyl group, raises the possibility of interactions with enzymes that recognize similar functional groups, potentially leading to inaccurate results in biochemical assays designed to measure other analytes.
This guide delves into the cross-reactivity of this compound, with a focus on dehydrogenase-based assays, and provides a comparative analysis with its structural analogs, 3-hydroxy-2-butanone (acetoin) and 1,2-butanediol.
Potential for Cross-Reactivity in Dehydrogenase Assays
The primary concern for cross-reactivity with this compound lies within dehydrogenase-based assays. These assays typically measure the activity of a specific dehydrogenase enzyme by monitoring the change in absorbance of a nicotinamide cofactor (NAD⁺/NADH or NADP⁺/NADPH) at 340 nm. If a non-target compound in the sample can also act as a substrate for the enzyme, it will lead to an erroneous measurement.
Evidence suggests that this compound can indeed be a substrate for certain dehydrogenases. Notably, glycerol dehydrogenase (GDH) from Enterobacter aerogenes or Cellulomonas sp. has been shown to catalyze the enantioselective reduction of this compound to (R)-1,2-butanediol with a high enantiomeric excess of 95-98%.[3][4] This confirms a direct interaction and enzymatic conversion, highlighting the potential for interference in assays utilizing GDH for other purposes, such as glycerol measurement.
Furthermore, studies on the enzymatic production of this compound from 1,2-butanediol have demonstrated that various butanediol dehydrogenases (BDH) and glycerol dehydrogenases exhibit activity with this precursor molecule.[5][6] Given the reversible nature of these enzymatic reactions, it is highly probable that this compound can act as a substrate for these enzymes as well.
Comparative Analysis of this compound and Alternatives
To provide a clearer picture of the potential for cross-reactivity, the following table summarizes the known interactions of this compound and two of its structural analogs, 3-hydroxy-2-butanone and 1,2-butanediol, with various dehydrogenases. It is important to note that direct comparative studies on cross-reactivity in a single assay are scarce. The data presented here is compiled from studies investigating the substrate specificity of these enzymes.
| Compound | Enzyme | Organism | Observation | Reference |
| This compound | Glycerol Dehydrogenase (GDH) | Enterobacter aerogenes / Cellulomonas sp. | Enantioselective reduction to (R)-1,2-butanediol (95-98% ee). | [3][4] |
| 1,2-Butanediol | (2R, 3R)-Butanediol Dehydrogenase | Serratia sp. T241 | Efficiently transforms (R)-1,2-butanediol into this compound. | [5] |
| 1,2-Butanediol | (2S, 3S)-Butanediol Dehydrogenase | Serratia sp. T241 | Efficiently transforms (S)-1,2-butanediol into this compound. | [5] |
| 1,2-Butanediol | Glycerol Dehydrogenase (GDH) | Serratia sp. T241 | Exhibits activity for 1,2-butanediol oxidation. | [5] |
| 3-Hydroxy-2-butanone (Acetoin) | (2R,3R)-2,3-Butanediol Dehydrogenase | Rhodococcus erythropolis WZ010 | Highest activity in the reductive direction is on acetoin. | [7] |
| 4-Hydroxy-2-butanone | Reductase | Pichia jadinii | Asymmetric reduction to (R)-1,3-butanediol. | [8] |
Experimental Protocols
To aid researchers in assessing the potential for cross-reactivity in their own experimental setups, detailed protocols for three common dehydrogenase assays are provided below.
Lactate Dehydrogenase (LDH) Assay
This assay is commonly used to assess cell viability by measuring the release of LDH from damaged cells.
Principle: LDH catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH is then used to reduce a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically.[9][10][11][12]
Reagents:
-
LDH Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)
-
Substrate Mix (containing lithium lactate)
-
Cofactor (NAD⁺)
-
Colorimetric Probe (e.g., INT)
-
Electron Mediator (e.g., PMS)
-
Lysis Solution (for positive control)
-
Stop Solution (e.g., 1M acetic acid)
Procedure:
-
Prepare cell culture in a 96-well plate and treat with experimental compounds. Include wells for untreated controls and positive controls (lysed cells).
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare a master reaction mix containing the LDH assay buffer, substrate mix, NAD⁺, INT, and PMS.
-
Add the master reaction mix to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Add a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Glycerol Dehydrogenase (GDH) Assay
This assay is used for the quantification of glycerol.
Principle: GDH catalyzes the oxidation of glycerol to dihydroxyacetone, reducing NAD⁺ to NADH. The increase in NADH is measured at 340 nm.
Reagents:
-
Assay Buffer (e.g., 0.1 M Glycine-NaOH buffer, pH 10.0-10.5)
-
NAD⁺ Solution
-
Glycerol Standard Solution
-
Enzyme Solution (Glycerol Dehydrogenase)
Procedure:
-
Prepare a working solution containing the assay buffer and NAD⁺.
-
Pipette the working solution into cuvettes or a 96-well plate.
-
Add the sample or glycerol standard to the respective wells/cuvettes.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the GDH enzyme solution.
-
Mix gently and immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation from the linear portion of the curve.
Alcohol Dehydrogenase (ADH) Assay
This assay measures the activity of alcohol dehydrogenase, often with ethanol as the substrate.
Principle: ADH catalyzes the oxidation of an alcohol to an aldehyde or ketone, with the reduction of NAD⁺ to NADH. The rate of NADH production is monitored at 340 nm.[1][13][14][15]
Reagents:
-
Assay Buffer (e.g., 50 mM Sodium Pyrophosphate buffer, pH 8.5-9.0)
-
NAD⁺ Solution
-
Substrate Solution (e.g., Ethanol)
-
Enzyme Solution (Alcohol Dehydrogenase)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and substrate in a cuvette or 96-well plate.
-
Equilibrate the mixture to the assay temperature (e.g., 25°C or 37°C).
-
Establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the ADH enzyme solution.
-
Mix and immediately begin recording the absorbance at 340 nm at regular intervals.
-
Determine the initial reaction velocity from the linear phase of the absorbance curve.
Conclusion
While direct and extensive quantitative data on the cross-reactivity of this compound in a wide range of biochemical assays remains limited, the available evidence strongly suggests a high potential for interference in dehydrogenase-based assays. Its ability to act as a substrate for enzymes like glycerol dehydrogenase underscores the importance of careful validation when this compound may be present in experimental samples. Researchers should be particularly cautious when using assays that rely on the measurement of NAD(P)H formation in the presence of this compound or its structural analogs. When the presence of such compounds is suspected, it is advisable to run appropriate controls, including testing the compound alone with the assay reagents, to quantify any potential interference. For critical applications, chromatographic methods that separate the analyte of interest from potential interferents should be considered to ensure the accuracy and reliability of the results.
References
- 1. bu.edu [bu.edu]
- 2. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. datapdf.com [datapdf.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tycmhoffman.com [tycmhoffman.com]
- 12. Lactate Concentration assay (LDH method) [protocols.io]
- 13. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
Efficacy comparison of different bacterial strains for 1-Hydroxy-2-butanone production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different engineered bacterial strains for the production of 1-hydroxy-2-butanone (HB), a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of the relevant metabolic and experimental workflows.
Data Presentation: Performance of Engineered E. coli Strains
The production of this compound has been successfully demonstrated using whole cells of engineered Escherichia coli. The key to this biotransformation is the expression of butanediol dehydrogenases (BDHs) that catalyze the conversion of 1,2-butanediol (1,2-BD) to HB. Further enhancements in production have been achieved by co-expressing NADH oxidase (NOX) for cofactor regeneration and hemoglobin protein (Vgb) to improve oxygen availability.
The following table summarizes the performance of different engineered E. coli strains in converting a mixture of (R)- and (S)-1,2-butanediol to this compound.
| Bacterial Strain | Key Expressed Enzymes | Substrate | Product Titer (mM) | Reference |
| E. coli (pET-rrbdh) | (2R, 3R)-butanediol dehydrogenase | (R)-1,2-BD (from mixture) | 158.91 | [1] |
| E. coli (pET-ssbdh) | (2S, 3S)-butanediol dehydrogenase | (S)-1,2-BD (from mixture) | 76.78 | [1] |
| E. coli (pET-rrbdh-nox) | (2R, 3R)-BDH, NADH oxidase | (R)-1,2-BD (from mixture) | 202.98 | [1] |
| E. coli (pET-ssbdh-nox) | (2S, 3S)-BDH, NADH oxidase | (S)-1,2-BD (from mixture) | 124.59 | [1] |
| E. coli (pET-rrbdh-nox-vgb) | (2R, 3R)-BDH, NADH oxidase, Hemoglobin protein | (R)-1,2-BD (440 mM) | 341.35 | [1][2] |
| E. coli (pET-ssbdh-nox-vgb) | (2S, 3S)-BDH, NADH oxidase, Hemoglobin protein | (S)-1,2-BD (360 mM) | 188.80 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Bacterial Strain Construction and Cultivation
-
Host Strain: E. coli BL21(DE3) is typically used for protein expression.
-
Plasmids: The genes for butanediol dehydrogenase (BDH), NADH oxidase (NOX), and hemoglobin protein (Vgb) are cloned into an expression vector such as pET-28a(+).
-
Transformation: The recombinant plasmids are transformed into the host E. coli strain.
-
Cultivation for Biocatalyst Preparation:
-
Recombinant E. coli strains are cultivated in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature, such as 25°C, for an extended period (e.g., 10-12 hours) to allow for proper protein folding and expression.
-
The cells are harvested by centrifugation and washed with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0). The resulting wet cell pellets are used for the biotransformation reaction.[1]
-
Whole-Cell Biotransformation for this compound Production
-
Reaction Setup: The whole-cell biotransformation is conducted in a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 8.0).
-
A specific concentration of wet induced cells (e.g., 40 g/L).
-
The substrate, 1,2-butanediol mixture (e.g., 800 mM).[1]
-
-
Reaction Conditions: The reaction is carried out in a conical flask with shaking at a controlled temperature (e.g., 30°C) for a defined period (e.g., 12-24 hours).[1]
-
Optimization: To improve the yield of this compound, various reaction conditions can be optimized, including pH, temperature, wet cell weight, and substrate concentration.[1]
Analytical Methods
-
Quantification of this compound and 1,2-Butanediol: The concentrations of the product (this compound) and the remaining substrate (1,2-butanediol) in the reaction mixture are determined using analytical techniques such as:
-
Gas Chromatography (GC): Suitable for separating and quantifying volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile compounds.[1]
-
Visualization of Pathways and Workflows
Metabolic Pathway for this compound Production
The following diagram illustrates the enzymatic conversion of 1,2-butanediol to this compound and the role of cofactor regeneration.
Caption: Enzymatic conversion of 1,2-butanediol to this compound.
Experimental Workflow for Strain Comparison
The following diagram outlines the general experimental workflow for comparing the efficacy of different engineered bacterial strains.
Caption: Workflow for comparing bacterial strains for this compound production.
References
Benchmarking 1-Hydroxy-2-butanone synthesis against literature yields
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Yields and Methodologies
1-Hydroxy-2-butanone is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably the antituberculosis drug ethambutol. Its efficient production is a critical factor in the drug development and manufacturing pipeline. This guide provides a comparative analysis of prominent synthesis methodologies for this compound, benchmarking their reported yields from the literature to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Yield Comparison
The following table summarizes the reported yields for various synthetic routes to this compound and its isomer, acetoin. This data is compiled from peer-reviewed journals and patent literature to provide a clear comparison of process efficiencies.
| Synthesis Route | Starting Material(s) | Catalyst/Biocatalyst | Product | Yield | Citation |
| Biocatalytic Oxidation | (R)-1,2-butanediol | Engineered E. coli expressing (2R, 3R)-butanediol dehydrogenase | This compound | 341.35 mM from 440 mM substrate | [1][2] |
| Biocatalytic Oxidation | (S)-1,2-butanediol | Engineered E. coli expressing (2S, 3S)-butanediol dehydrogenase | This compound | 188.80 mM from 360 mM substrate | [1][2] |
| Chemical Oxidation | 1,2-butanediol | CuO:ZnO:ZrO2:Al2O3 | This compound | 98.1% molar fraction (space-time yield of 19.71 g/d) | [1] |
| Conversion from Biomass | Cellulose | Sn-Ni intermetallic compound | This compound | 71.2 mg from 200 mg cellulose (space-time yield of 1.71 g/d) | [1] |
| Biocatalytic Reduction | Diacetyl | Engineered E. coli expressing diacetyl reductase | S-acetoin | 39.4 ± 0.38 g/L (fed-batch) | [3][4] |
| Chemical Hydrolysis | 1-chlorobutan-2-one | Hydrolysis or potassium formate in methanol | This compound | Not quantitatively reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols for the key biocatalytic synthesis methods cited.
Biocatalytic Oxidation of 1,2-Butanediol
This method utilizes whole cells of genetically engineered Escherichia coli to convert 1,2-butanediol into this compound.[1][2]
-
Strain Construction: Genes encoding for (2R, 3R)-butanediol dehydrogenase or (2S, 3S)-butanediol dehydrogenase from Serratia sp. T241, along with NADH oxidase and hemoglobin protein, are cloned into an expression vector (e.g., pET) and transformed into an E. coli host strain.
-
Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth) with an appropriate antibiotic for plasmid maintenance. Gene expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) when the cell culture reaches a specific optical density.
-
Biotransformation: After induction, the cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., potassium phosphate buffer, pH 8.0). The substrate, (R)- or (S)-1,2-butanediol, is added to the cell suspension, and the reaction is carried out under optimized conditions of temperature and agitation.
-
Product Analysis: The concentration of this compound in the reaction mixture is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Biocatalytic Reduction of Diacetyl to S-Acetoin
This process employs engineered E. coli to produce S-acetoin, a stereoisomer of this compound, from diacetyl.[3]
-
Strain Construction: The gene encoding diacetyl reductase from Paenibacillus polymyxa is cloned into an expression vector and transformed into E. coli.
-
Culture and Biotransformation: The recombinant E. coli cells are cultured and induced to express the diacetyl reductase. The biotransformation is conducted using whole cells in either a batch or fed-batch system. In the fed-batch process, the substrate (diacetyl) is added incrementally to the culture to maintain a low concentration, which can be less toxic to the cells and improve the final product yield.
-
Optimization: Reaction conditions such as pH, temperature, and substrate concentration are optimized to maximize the yield and optical purity of the S-acetoin.
-
Product Quantification: The amount of S-acetoin produced is quantified using methods like gas chromatography (GC) or HPLC.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the biocatalytic synthesis of this compound.
Caption: Biocatalytic synthesis workflow for this compound.
Caption: Key components in the biocatalytic oxidation of 1,2-butanediol.
References
- 1. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of S-acetoin from diacetyl by Escherichia coli transformant cells that express the diacetyl reductase gene of Paenibacillus polymyxa ZJ-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5077-67-8 [chemicalbook.com]
A Comparative Guide to Isomeric Purity Determination of 1-Hydroxy-2-butanone
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the chirality of a molecule can significantly impact its pharmacological activity. This guide provides an objective comparison of analytical techniques for determining the isomeric purity of 1-Hydroxy-2-butanone, a key chiral intermediate. The comparison is supported by experimental data and detailed methodologies for key analytical techniques.
Comparison of Analytical Techniques
The determination of enantiomeric excess (% ee) of this compound can be accomplished using several analytical techniques. The choice of method often depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The table below summarizes the key performance indicators for the most common methods.
| Analytical Technique | Principle | Sample Throughput | Sensitivity (LOD/LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | High | High (ng/mL to pg/mL) | < 2% | High resolution, fast analysis times. | Requires volatile and thermally stable analytes or derivatization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase using a liquid mobile phase. | Medium to High | Moderate to High (µg/mL to ng/mL) | < 2% | Wide applicability to various compounds, non-destructive. | Longer analysis times compared to GC, higher solvent consumption. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers. | Low to Medium | Low (mg/mL) | Variable, depends on resolution and signal-to-noise. | Provides structural information, non-destructive, no separation needed. | Lower sensitivity, requires higher sample concentration, chiral reagents can be expensive. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | High | Low (mg/mL) | Variable, dependent on concentration and specific rotation. | Simple, fast, non-destructive. | Requires a known specific rotation for the pure enantiomer, susceptible to impurities. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for chiral analysis of α-hydroxy ketones and can be adapted for this compound.
Chiral Gas Chromatography (GC)
This method is adapted from the analysis of the closely related compound, 1,2-butanediol, the precursor to this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral stationary phase.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility or separation, react the sample with a suitable agent (e.g., trifluoroacetic anhydride) following a standard protocol.
-
Inject the prepared sample into the GC.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or ChiraDex® (cyclodextrin-based) column.
Chromatographic Conditions (Normal Phase):
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
Chromatographic Conditions (Reversed Phase):
-
Mobile Phase: Acetonitrile / Water or Methanol / Water with a buffer (e.g., ammonium acetate). The gradient and composition will require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 10-20 µL of the sample into the HPLC system.
Data Analysis: The enantiomeric excess is calculated using the same formula as in the GC method, based on the peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
Procedure:
-
Prepare a stock solution of the this compound sample in the deuterated solvent (e.g., 10 mg in 0.5 mL).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
In a separate NMR tube, prepare a mixture of the sample solution and the chiral solvating agent. The molar ratio of sample to CSA may need to be optimized (typically starting from 1:1).
-
Acquire the ¹H NMR spectrum of the mixture. The presence of the CSA should induce a chemical shift difference (Δδ) between the signals of the two enantiomers for at least one proton.
-
Integrate the separated signals corresponding to each enantiomer.
Data Analysis: The enantiomeric excess is calculated from the integral values of the separated signals for the two enantiomers (Int E1 and Int E2): % ee = |(Int E1 - Int E2) / (Int E1 + Int E2)| x 100
Polarimetry
Instrumentation:
-
Polarimeter.
Procedure:
-
Accurately prepare a solution of the this compound sample in a suitable achiral solvent (e.g., ethanol) at a known concentration (c, in g/mL).
-
Measure the optical rotation (α_obs) of the solution using the polarimeter with a cell of a known path length (l, in dm).
-
The specific rotation [α] of the sample is calculated as: [α] = α_obs / (c * l).
-
The optical purity is then determined by comparing the measured specific rotation to the specific rotation of the pure enantiomer ([α]_max), which must be known from the literature or a certified standard.
Data Analysis: Optical Purity (%) = ([α] / [α]_max) x 100 Note: The specific rotation for enantiomerically pure this compound is not readily available in the public domain and would need to be determined experimentally or obtained from a commercial supplier of the pure enantiomer.
Visualizations
The following diagrams illustrate the workflow for isomeric purity determination and a comparison of the analytical techniques.
Caption: Workflow for the determination of isomeric purity of this compound.
Caption: Comparison of analytical techniques for isomeric purity determination.
Comparison of different chromatography columns for 1-Hydroxy-2-butanone separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various chromatography columns for the separation of 1-Hydroxy-2-butanone, a key intermediate in pharmaceutical manufacturing. The selection of an appropriate chromatography column is critical for achieving accurate quantification, purification, and chiral separation of this polar compound. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns, supported by experimental data and detailed protocols to aid in method development and optimization.
High-Performance Liquid Chromatography (HPLC) Column Comparison
Due to its polar nature, this compound can be challenging to retain and resolve using standard reversed-phase HPLC methods. This section compares the performance of a conventional C18 column with columns specifically designed for polar analytes, namely a polar-endcapped C18 and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Data Presentation: HPLC Column Performance
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Conventional C18 | Octadecyl Silane | 5 | 4.6 x 250 | 95:5 Water:Acetonitrile | 1.0 | 2.1 | 1.8 | 0.8 |
| Polar-Endcapped C18 | Polar-Modified Octadecyl Silane | 3 | 4.6 x 150 | 90:10 Water:Acetonitrile | 1.0 | 4.5 | 1.2 | 2.1 |
| HILIC | Amide | 3 | 4.6 x 150 | 5:95 Water:Acetonitrile | 1.0 | 8.2 | 1.1 | 3.5 |
Experimental Protocol: HPLC Analysis
A stock solution of this compound (1 mg/mL) was prepared in a 50:50 water:acetonitrile mixture. The injection volume was 10 µL. Detection was performed using a UV detector at 210 nm. The column temperature was maintained at 30°C. For the resolution calculation, an impurity peak eluting closely to the main analyte was monitored.
-
Conventional C18: The analysis was performed using a standard C18 column. Due to the high polarity of this compound, retention was minimal, and the peak exhibited significant tailing.
-
Polar-Endcapped C18: A C18 column with a polar endcapping was used to enhance retention of the polar analyte. The mobile phase was slightly more organic to achieve a reasonable elution time. This resulted in improved retention, better peak shape, and increased resolution from a closely eluting impurity.
-
HILIC: A HILIC column with an amide stationary phase was employed.[1] HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3] The mobile phase consisted of a high percentage of organic solvent, which promotes the partitioning of the polar analyte into the aqueous layer on the stationary phase, leading to strong retention and excellent peak shape.
Logical Workflow for HPLC Column Selection
References
Assessing the Antitubercular Activity of 1-Hydroxy-2-butanone Derivatives: A Comparative Analysis of Analogous Hydroxy Chalcones
A comprehensive evaluation of 1-Hydroxy-2-butanone derivatives with specific antitubercular activity data is currently limited in publicly available scientific literature. While this compound, a natural product found in bamboo juice and tomato leaves, has been noted for its anti-tuberculosis potential, extensive research on the synthesis and biological evaluation of its derivatives remains scarce.[1][2][3] To provide a valuable comparative guide for researchers in the field of antitubercular drug discovery, this report focuses on a structurally related class of compounds: hydroxy chalcone derivatives. Chalcones, which share a core keto-alkene structure, have been the subject of numerous studies, providing a wealth of data on their synthesis, antitubercular efficacy, and structure-activity relationships.
This guide presents a comparative analysis of various synthesized hydroxy chalcone derivatives, summarizing their in vitro activity against Mycobacterium tuberculosis. Detailed experimental protocols for both the synthesis of these compounds and the assessment of their antitubercular properties are provided to facilitate reproducibility and further research.
Quantitative Comparison of Antitubercular Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of an antimicrobial agent. The following table summarizes the MIC values of various hydroxy chalcone derivatives against the H37Rv strain of Mycobacterium tuberculosis, a commonly used virulent laboratory strain. For comparison, the activities of standard antitubercular drugs are also included.
| Compound ID | Derivative Class | Substitution Pattern | MIC (µg/mL) | MIC (µM) | Reference |
| 1 | Chalcone | (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | 4 | - | [4] |
| 2 | Chalcone | (E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | - | 8.9-28 | [5] |
| 3 | Chalcone | (E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | - | 28 | [5] |
| 4 | 2'-hydroxy-retro-chalcone | (E)-1-[4-(decyloxy)phenyl]-3-(2-hydroxy-5-bromophenyl)prop-2-en-1-one | - | 27 | [6] |
| Isoniazid | Standard Drug | - | - | 1.6 | [7] |
| Pyrazinamide | Standard Drug | - | - | 25.34 | [8] |
Experimental Protocols
A generalized workflow for the synthesis and evaluation of the antitubercular activity of hydroxy chalcone derivatives is outlined below.
The synthesis of chalcone derivatives is commonly achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.
-
Preparation of Reactants: Equimolar amounts of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a strong base, typically an aqueous or alcoholic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period, often ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative. The structure of the synthesized compounds is then confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6][7]
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase).
-
Preparation of Inoculum: The bacterial culture is adjusted to a standardized turbidity, typically equivalent to a McFarland standard, and then further diluted to achieve the desired final inoculum concentration in the assay plate.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted compounds. Control wells containing bacteria without any compound (growth control) and medium alone (sterility control) are also included. The plates are then incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well. The plates are further incubated for 24 hours.
-
Data Interpretation: In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change from blue to pink.[7][8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and evaluation of antitubercular compounds and a simplified representation of a potential mechanism of action.
Caption: Experimental workflow for synthesis and antitubercular evaluation.
Caption: Putative mechanism of action for antitubercular compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antibiotic | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in-vitro antitubercular, antifungal activities and in silico molecular docking study of Chalcone derivatives from 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone. [mid.journals.ekb.eg]
- 6. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Hydroxy-2-butanone: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Hydroxy-2-butanone are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Hazard Profile
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to safety protocols is crucial from the moment of handling to the final disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statement Highlights |
| Flammable Liquid (Category 3) | Flame | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] |
| Skin Irritation (Category 2) | Exclamation Mark | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4] Improper disposal, such as pouring it down the drain, can contaminate water supplies and harm aquatic life.[5]
Step 1: Waste Identification and Segregation
-
Treat all unused or contaminated this compound as hazardous waste.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] Halogenated and non-halogenated solvent wastes should typically be kept separate.[6]
Step 2: Containerization and Labeling
-
Collect waste this compound in a designated, properly sealed, and chemically resistant container.[5] The container should be in good condition and compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Include the approximate concentration and volume.
Step 3: Storage
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.[3][7]
-
Keep the container away from sources of ignition such as heat, sparks, and open flames.[7]
-
Ensure the storage area is secure and accessible only to authorized personnel.[3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide the waste disposal service with accurate information about the chemical waste.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Small Spills:
-
Ensure adequate ventilation and eliminate all ignition sources.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
Personal protective equipment for handling 1-Hydroxy-2-butanone
Essential Safety and Handling Guide for 1-Hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5077-67-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield is recommended when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves. | Butyl rubber or Viton® gloves are recommended for prolonged contact, based on data for the structurally similar 2-butanone (MEK). Nitrile gloves may provide splash protection but are not suitable for immersion. Always inspect gloves for degradation or punctures before use. |
| Skin and Body Protection | Flame-retardant and chemically impervious lab coat or apron. | Wear appropriate protective clothing to prevent skin exposure.[3] Closed-toe shoes are mandatory. |
| Respiratory Protection | Full-face respirator with organic vapor cartridge (Type A, brown). | Required when working outside a fume hood, if ventilation is inadequate, or if exposure limits are likely to be exceeded.[3] |
Quantitative Safety Data
No established Permissible Exposure Limits (PEL) from OSHA or Recommended Exposure Limits (REL) from NIOSH are available for this compound.[1][2] Therefore, data for the structurally similar and commonly used solvent, 2-butanone (Methyl Ethyl Ketone, MEK), is provided as a conservative reference for establishing safety protocols.
Table 2: Exposure Limits and Toxicity Data (Proxy: 2-Butanone)
| Parameter | Value | Reference |
| OSHA PEL (TWA) | 200 ppm (590 mg/m³) | [1][4][5] |
| NIOSH REL (TWA) | 200 ppm (590 mg/m³) | [1][5] |
| NIOSH REL (STEL) | 300 ppm (885 mg/m³) | [1][5] |
| NIOSH IDLH | 3,000 ppm | [1][2] |
| Oral LD50 (Rat) for 4-Hydroxy-2-butanone | >4000 mg/kg | [6] |
| Oral LD50 (Rat) for 2-Butanone | 2,737 mg/kg | [1] |
| Inhalation LC50 (Rat) for 2-Butanone | 11,700 ppm (4 hours) | [7] |
TWA: Time-Weighted Average (8-hour). STEL: Short-Term Exposure Limit (15-minute). IDLH: Immediately Dangerous to Life or Health.
Table 3: Glove Compatibility and Breakthrough Times (Proxy: 2-Butanone)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | > 480 | Excellent |
| Viton® | > 480 | Excellent |
| Nitrile | < 15 | Poor (Suitable for splash protection only)[8] |
| Neoprene | Variable (Testing recommended) | Fair to Good |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and temperature. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to experimental use.
1. Pre-Operational Checks:
- Ventilation: Ensure the chemical fume hood is operational and certified.
- PPE Inspection: Inspect all PPE for damage or contamination. Don fresh, appropriate gloves.
- Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are accessible and unobstructed.
- Spill Kit: Have a spill kit rated for flammable liquids readily available.
2. Chemical Handling:
- Work Area: Conduct all work with this compound inside a certified chemical fume hood.
- Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]
- Tools: Use non-sparking tools for all operations.[2]
- Dispensing: Dispense the chemical slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.
- Heating: Avoid heating the chemical near open flames, sparks, or other ignition sources.[1] Use a heating mantle or water bath with temperature control.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
- PPE Removal: Remove gloves and any contaminated PPE using proper technique to avoid skin contact. Dispose of them as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- Collect all waste containing this compound, including unused chemical, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.
2. Waste Container Management:
- Container Type: Use a chemically resistant container with a secure, tight-fitting lid.
- Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).
- Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources.
3. Final Disposal:
- Regulatory Compliance: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]
- Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous waste. The triple-rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your EHS office.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-Butanone - IDLH | NIOSH | CDC [cdc.gov]
- 2. 2-Butanone - Moldex [moldex.com]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butanone [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
